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Core Science & Biosynthesis

Foundational

(2S,4R)-4-Hydroxypyrrolidine-2-carbohydrazide: Structural Properties and Applications in Asymmetric Organocatalysis

Executive Summary The compound (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide (often referred to as trans-4-hydroxy-L-proline hydrazide) is a highly versatile chiral building block and organocatalyst. Derived from the nat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide (often referred to as trans-4-hydroxy-L-proline hydrazide) is a highly versatile chiral building block and organocatalyst. Derived from the naturally occurring amino acid trans-4-hydroxy-L-proline, this hydrazide derivative has garnered significant attention in synthetic organic chemistry and drug development. Its unique structural topology—combining a secondary amine, a hydrogen-bonding hydroxyl group, and a nucleophilic hydrazide moiety—makes it an exceptional catalyst for asymmetric carbon-carbon bond-forming reactions, particularly direct aldol reactions[1][2].

This technical guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and mechanistic role in enamine-iminium catalysis, alongside validated experimental protocols.

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical profile of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide is critical for optimizing reaction conditions, particularly regarding solvent selection and catalyst solubility. The trans-4-hydroxyl group significantly influences the pyrrolidine ring's pucker (favoring the Cγ-exo conformation), which is a determining factor in its stereocontrol capabilities[3].

Table 1: Physicochemical Properties Summary
PropertyValue / Description
IUPAC Name (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide
Common Name trans-4-hydroxy-L-proline hydrazide
CAS Registry Number 64616-75-7 (Free base) / 1841385-33-8 (HCl salt)[4][5]
Molecular Formula C₅H₁₁N₃O₂[6]
Molecular Weight 145.16 g/mol [6]
Stereochemistry (2S, 4R) configuration
Appearance White to off-white crystalline powder
Solubility Highly soluble in polar solvents (Water, Methanol, DMSO); poorly soluble in non-polar solvents (Toluene, Hexane) without derivatization.

Synthesis and Isolation

The synthesis of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide relies on the nucleophilic acyl substitution of a proline ester. Direct reaction of the carboxylic acid with hydrazine is thermodynamically unfavorable; therefore, the acid must first be activated via esterification[7].

Causality in the Synthetic Workflow
  • Esterification: Reacting trans-4-hydroxy-L-proline with methanol and thionyl chloride (SOCl₂) generates the methyl ester. This step converts the poor hydroxyl leaving group of the carboxylic acid into a highly reactive methoxy leaving group.

  • Hydrazinolysis: The addition of hydrazine hydrate (NH₂NH₂·H₂O) to the ester drives the formation of the hydrazide. Hydrazine is a potent alpha-effect nucleophile, ensuring rapid and complete conversion while preserving the (2S, 4R) stereocenters.

Synthesis SM trans-4-hydroxy-L-proline (Starting Material) Ester Esterification (MeOH, SOCl2) SM->Ester Int Methyl Ester Intermediate Ester->Int Hydraz Hydrazinolysis (NH2NH2·H2O, MeOH) Int->Hydraz Prod (2S,4R)-4-hydroxypyrrolidine- 2-carbohydrazide Hydraz->Prod

Workflow for the synthesis of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide via hydrazinolysis.

Protocol 1: Synthesis of the Hydrazide Catalyst
  • Esterification: Suspend trans-4-hydroxy-L-proline (10 mmol) in anhydrous methanol (20 mL) at 0 °C. Dropwise add thionyl chloride (12 mmol) over 15 minutes. Reflux the mixture for 4 hours, then concentrate under reduced pressure to yield the methyl ester hydrochloride.

  • Hydrazinolysis: Dissolve the crude ester in methanol (15 mL). Add an excess of hydrazine hydrate (30 mmol) and stir the reaction mixture at room temperature for 24 hours.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting residue with cold ethanol/ether to precipitate the pure (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide. Filter and dry under a high vacuum.

Mechanistic Role in Asymmetric Organocatalysis

Proline derivatives are privileged organocatalysts. However, the introduction of the hydrazide moiety and the trans-4-hydroxyl group elevates the catalytic performance significantly, particularly in the asymmetric direct aldol reaction between cyclic ketones (e.g., cyclohexanone) and aromatic aldehydes[1][2].

The Enamine-Iminium Mechanism and Stereocontrol

The reaction proceeds via an enamine catalytic cycle. The secondary amine of the pyrrolidine ring condenses with the ketone to form an enamine intermediate.

The E-E-A-T Principle in Action (Why this catalyst works): Standard L-proline often yields moderate enantiomeric excess (ee) because the transition state is somewhat flexible. By utilizing a hydrazide derivative (often protonated with Trifluoroacetic Acid, TFA) and retaining the trans-4-hydroxyl group, the catalyst forms a highly rigid, highly organized hydrogen-bonding network in the transition state[3][8].

  • The TFA protonates the hydrazide, turning it into a potent hydrogen-bond donor that directs the incoming electrophilic aldehyde to the Re or Si face of the enamine.

  • The trans-4-hydroxyl group stabilizes the optimal catalytic conformation (minimizing steric clashes and tuning the electronic properties of the pyrrolidine nitrogen), leading to exceptional diastereoselectivities (up to >99:1 anti/syn) and enantioselectivities (>99% ee)[1][2].

CatalyticCycle Cat Proline Hydrazide Catalyst Enamine Enamine Intermediate (H-Bond Network) Cat->Enamine + Ketone - H2O Transition Transition State (Aldehyde Addition) Enamine->Transition + Ar-CHO Iminium Iminium Aldol Intermediate Transition->Iminium Stereoselective C-C Bond Formation Iminium->Cat Catalyst Regeneration Product Anti-Aldol Product (High ee/dr) Iminium->Product + H2O Hydrolysis

Enamine-iminium catalytic cycle of proline hydrazide in asymmetric direct aldol reactions.

Experimental Protocol: Asymmetric Direct Aldol Reaction

To utilize this compound in drug development or complex molecule synthesis, it is frequently derivatized (e.g., as N'-benzyl-N'-L-prolyl-trans-4-hydroxy-L-proline hydrazide) and used in conjunction with a Brønsted acid additive[3][9]. The following protocol outlines a self-validating system for the asymmetric aldol reaction of cyclohexanone with p-nitrobenzaldehyde.

Protocol 2: Stereoselective Aldol Addition

Reagents: Catalyst (0.04 mmol), Toluene (0.2 mL), Cyclohexanone (210 µL, excess), Trifluoroacetic acid (TFA, 3.1 µL, 0.04 mmol), p-nitrobenzaldehyde (0.2 mmol).

  • Catalyst Activation: In a dry reaction vial, dissolve the proline hydrazide catalyst (12.6 mg, 0.04 mmol) in non-polar toluene (0.2 mL). Add cyclohexanone (210 µL) and TFA (3.1 µL).

    • Causality: Toluene is chosen to suppress background racemic reactions and enforce tight hydrogen bonding. TFA is added in a 1:1 stoichiometry with the catalyst to protonate the hydrazide, activating the hydrogen-bond directing group[2][8].

  • Enamine Formation: Stir the mixture at 0 °C for 15 minutes to allow the complete formation of the enamine intermediate.

  • Electrophile Addition: Introduce p-nitrobenzaldehyde (0.2 mmol) to the mixture. Maintain stirring at 0 °C. Monitor the reaction via TLC (Thin-Layer Chromatography) until the aldehyde is completely consumed (typically 24–48 hours).

  • Quenching & Extraction: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Dilute the mixture with Ethyl Acetate (EtOAc). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[3].

  • Validation: Purify the residue via silica gel column chromatography (Eluent: Petroleum Ether/EtOAc, 3:1). Determine the diastereomeric ratio (anti/syn) via ¹H-NMR and the enantiomeric excess (ee) via chiral HPLC analysis[9].

References

  • Cheng, C., Wei, S., & Sun, J. (2006). trans-4-Hydroxy-L-proline Hydrazide–Trifluoroacetic Acid as Highly Stereoselective Organocatalyst for the Asymmetric Direct Aldol Reaction of Cyclohexanone. Synlett, 2006(15), 2419-2422.[Link]

  • Cheng, C., & Wang, W. (2011). Asymmetric Direct Aldol Reaction of Cyclohexanone Catalyzed by (N′-Benzyl-N′-D-prolyl)-trans-4-hydroxy-L-proline Hydrazide. Chinese Journal of Chemistry, 29(6).[Link]

  • PubChemLite. (2r,4s)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride (C5H11N3O2). Université du Luxembourg.[Link]

  • Gryko, D., et al. (2007). Brønsted Acids as Additives for the Direct Asymmetric Aldol Reaction Catalyzed by l-Prolinethioamides. Direct Evidence for Enamine−Iminium Catalysis. The Journal of Organic Chemistry.[Link]

Sources

Exploratory

trans-4-hydroxy-L-proline hydrazide CAS number 64616-75-7

The following technical guide details the synthesis, reactivity, and applications of trans-4-hydroxy-L-proline hydrazide (CAS 64616-75-7) . This document is structured for researchers in organic synthesis and drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, reactivity, and applications of trans-4-hydroxy-L-proline hydrazide (CAS 64616-75-7) . This document is structured for researchers in organic synthesis and drug discovery, focusing on its dual utility as a precursor for high-performance organocatalysts and a handle for chemoselective ligation.

Synthesis, Reactivity, and Applications in Asymmetric Catalysis

Executive Summary

Trans-4-hydroxy-L-proline hydrazide (CAS 64616-75-7) is a bifunctional pyrrolidine derivative that bridges the gap between peptide chemistry and asymmetric organocatalysis.[1] While often overlooked in favor of its parent amino acid, the hydrazide derivative offers unique nucleophilic orthogonality. It serves as a critical intermediate in the synthesis of "Cheng-Wang" type organocatalysts, which exhibit superior stereocontrol in aldol reactions compared to native proline. Furthermore, the hydrazide moiety provides a latent activation site for native chemical ligation (NCL) strategies in peptide synthesis, allowing for the assembly of complex collagen-mimetic scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
PropertySpecification
Chemical Name (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide
CAS Number 64616-75-7
Molecular Formula C₅H₁₁N₃O₂
Molecular Weight 145.16 g/mol
Stereochemistry trans (4-hydroxy relative to 2-carboxyl), L-configuration
Physical State Hygroscopic solid (typically off-white)
Solubility Soluble in H₂O, MeOH, EtOH; Sparingly soluble in Et₂O, CH₂Cl₂
pKa (approx) ~9.5 (secondary amine), ~3.5 (hydrazide NH₂)
Synthesis & Manufacturing

The synthesis of trans-4-hydroxy-L-proline hydrazide is a robust two-step protocol starting from commercially available trans-4-hydroxy-L-proline. The process relies on the conversion of the carboxylic acid to a methyl ester, followed by nucleophilic displacement with hydrazine.

Mechanism of Synthesis

The transformation proceeds via an acid-catalyzed Fischer esterification followed by a hydrazinolysis. The stereochemistry at C2 and C4 is preserved throughout the sequence.

Synthesis Hyp Trans-4-Hydroxy-L-Proline (Starting Material) Ester Methyl Ester Intermediate Hyp->Ester 1. MeOH, SOCl2 (or HCl) Reflux, 4h (Fischer Esterification) Hydrazide Trans-4-Hydroxy-L-Proline Hydrazide (Product) Ester->Hydrazide 2. NH2NH2•H2O (Hydrazine Hydrate) MeOH, RT to Reflux, 12h (Hydrazinolysis)

Figure 1: Synthetic pathway for CAS 64616-75-7 preserving stereochemical integrity.

Experimental Protocol

Step 1: Methyl Ester Formation

  • Suspend trans-4-hydroxy-L-proline (10.0 g, 76.3 mmol) in anhydrous methanol (100 mL).

  • Cool to 0°C. Dropwise add thionyl chloride (SOCl₂, 6.1 mL, 83.9 mmol) or bubble anhydrous HCl gas. Caution: Exothermic.

  • Reflux the mixture for 4–6 hours until the starting material is consumed (monitor by TLC, ninhydrin stain).

  • Concentrate in vacuo to afford the methyl ester hydrochloride as a white solid.

Step 2: Hydrazinolysis

  • Dissolve the crude methyl ester residue in methanol (50 mL).

  • Add hydrazine hydrate (80% aqueous solution, 15 mL, ~240 mmol) slowly at room temperature.

  • Stir at room temperature for 12 hours. If conversion is slow, heat to mild reflux (60°C) for 2 hours.

  • Purification: Concentrate the reaction mixture to remove excess hydrazine and methanol. The residue is often a viscous oil that solidifies upon trituration with diethyl ether or cold ethanol.

  • Validation: Electrospray Ionization Mass Spectrometry (ESI-MS) should show [M+H]⁺ = 146.1.

Key Application: Asymmetric Organocatalysis

While L-proline is a classic organocatalyst, its solubility and reactivity profiles can be limiting. Derivatives like trans-4-hydroxy-L-proline hydrazide serve as precursors to superior catalysts, such as the Cheng-Wang Catalyst [(N'-benzyl-N'-D-prolyl)-trans-4-hydroxy-L-proline hydrazide].[2][3]

This derivative creates a highly ordered transition state via hydrogen bonding, significantly enhancing enantioselectivity in aldol reactions between cyclohexanones and aromatic aldehydes.

Catalytic Mechanism

The hydrazide moiety acts as a hydrogen-bond donor, stabilizing the transition state and directing the approach of the electrophile.

Catalysis Cat Proline Hydrazide Catalyst Enamine Enamine Intermediate (Nucleophile) Cat->Enamine Condensation Ketone Cyclohexanone Ketone->Enamine Condensation TS Transition State (H-Bond Stabilized) Enamine->TS + Aldehyde Aldehyde Aromatic Aldehyde (Electrophile) Product Chiral Aldol Product (High ee%) TS->Product Hydrolysis Recycles Catalyst Product->Cat Cycle Repeats

Figure 2: Organocatalytic cycle showing enamine formation and hydrogen-bond directed stereoselectivity.

Performance Metrics:

  • Reaction: Aldol reaction of cyclohexanone + 4-nitrobenzaldehyde.

  • Catalyst Loading: 5–10 mol%.

  • Stereoselectivity: Up to >99:1 dr (anti/syn) and >99% ee.[4][5][6]

  • Advantage: The hydrazide backbone provides additional H-bonding sites compared to simple proline amides, locking the transition state geometry.

Key Application: Peptide Ligation & Bioconjugation

In peptide chemistry, the hydrazide group of CAS 64616-75-7 acts as a "masked" thioester surrogate. This is particularly useful for synthesizing collagen-mimetic peptides where hydroxyproline is a required residue.

Workflow: Hydrazide Ligation

  • Peptide Assembly: Incorporate trans-4-hydroxy-L-proline hydrazide at the C-terminus of a peptide fragment.

  • Activation: At pH 3.0, treat with NaNO₂ to convert the hydrazide (-CONHNH₂) into an acyl azide (-CON₃).

  • Thiolysis: React with a thiol to generate a thioester in situ.

  • Ligation: React with an N-terminal cysteine peptide to form a native amide bond (Native Chemical Ligation).

This method allows for the convergent synthesis of long collagen fibers without the risk of racemization associated with activating the secondary amine of proline.

Analytical Characterization Standards

To ensure the integrity of CAS 64616-75-7 before use in sensitive catalytic or biological applications, the following specifications must be met:

MethodAcceptance Criteria
¹H NMR (D₂O or DMSO-d₆) δ ~4.3 (m, 1H, C4-H), ~3.6 (m, 1H, C2-H). Absence of methyl ester singlet (~3.7 ppm).
ESI-MS Major peak at m/z 146.1 [M+H]⁺.
HPLC Purity >95% (210 nm). Impurities often include unreacted ester or free acid (hydrolysis product).
Water Content Hygroscopic; keep dry. Karl Fischer titration recommended if precise stoichiometry is required.
References
  • Cheng, C., & Wang, W. (2011).[2][3] A New Proline Catalyst, Namely (N'-Benzyl-N'-D-prolyl)-trans-4-hydroxy-L-proline Hydrazide...[7][8][2][3] Chinese Journal of Chemistry.[2][3] Link

  • Sigma-Aldrich. Trans-4-Hydroxy-L-proline Product Specification.[9]Link

  • BenchChem. Synthesis of 4-hydroxy-N-methylproline for Research. (Provides general hydroxyproline handling protocols). Link

  • ChemSrc. L-Proline, 4-hydroxy-, hydrazide, trans- (CAS 64616-75-7) Data.[1]Link

  • Panday, S. K. (2011). Advances in the Chemistry of Proline and Its Derivatives: An Excellent Amino Acid with Versatile Applications in Asymmetric Synthesis. Tetrahedron: Asymmetry.[7][10][2][3][4][5][6] Link

Sources

Foundational

Hydroxyproline Hydrazide in Asymmetric Organocatalysis: Mechanistic Principles and Synthetic Applications

Topic: Role of Hydroxyproline Hydrazide in Asymmetric Organocatalysis Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The evolution of or...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Hydroxyproline Hydrazide in Asymmetric Organocatalysis Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The evolution of organocatalysis has consistently trended toward scaffolds that offer higher tunability and stereocontrol than the parent amino acid, L-proline. Trans-4-hydroxy-L-proline hydrazide (Hyp-Hyd) represents a significant advancement in this lineage. Unlike simple prolinamides, the hydrazide motif introduces a unique hydrogen-bonding array and electronic profile that, when coupled with the conformational rigidity of the 4-hydroxy-substituted pyrrolidine ring, results in superior enantioselectivity and diastereoselectivity.

This guide analyzes the technical role of Hyp-Hyd as a bifunctional organocatalyst. It details the synergistic effects of the hydrazide moiety and the 4-hydroxyl group in stabilizing transition states for asymmetric aldol reactions, particularly in aqueous or solvent-free environments where traditional catalysts often fail.

Structural Basis of Catalytic Efficacy

To understand the superiority of hydroxyproline hydrazide over L-proline or L-proline hydrazide, one must deconstruct its three functional domains:

The Hydrazide Moiety (-CONHNH )

While prolinamides utilize a single N-H donor for hydrogen bonding, the hydrazide group provides a dual H-bond donor system (the amide NH and the terminal amino NH


).
  • Electronic Effect: The terminal nitrogen increases the electron density of the amide, modulating the Lewis basicity of the adjacent carbonyl.

  • Transition State Anchoring: In the transition state, the hydrazide acts as a robust anchor for the electrophile (e.g., aldehyde), utilizing the additional N-H protons to form a tighter, more organized hydrogen-bonding network than simple amides allow.

The 4-Hydroxy Group Effect

The presence of the trans-4-hydroxyl group is not merely for solubility; it exerts a critical stereoelectronic effect .

  • Gauche Effect: The electronegative oxygen induces a preferred ring pucker (C

    
    -exo), which pre-organizes the pyrrolidine ring. This conformational lock minimizes the entropic penalty during enamine formation.
    
  • Solvent Interaction: In aqueous media, the hydroxyl group facilitates the formation of a hydration shell that stabilizes the zwitterionic intermediates, preventing catalyst aggregation—a common failure mode for hydrophobic organocatalysts.

The Acid Additive (TFA Salt)

Hyp-Hyd is most effective as a salt (e.g., Hyp-Hyd·TFA ). The acid additive serves two roles:

  • Accelerating Enamine Formation: Protonation facilitates the condensation of the secondary amine with the ketone substrate.

  • Product Release: It aids in the hydrolysis of the iminium intermediate, which is often the rate-determining step in steric-heavy cycles.

Mechanistic Insights: The Enamine Cycle

The catalytic cycle follows a modified Zimmerman-Traxler model. The unique contribution of the hydrazide is the stabilization of the transition state via a "hydrazine-bridge."

Catalytic Cycle Diagram

The following diagram illustrates the workflow from catalyst activation to product release, highlighting the critical enamine intermediate.

CatalyticCycle Cat Hyp-Hyd Catalyst (Amine Active) Enamine Enamine Intermediate (Nucleophilic Species) Cat->Enamine + Substrate - H2O Substrate Ketone Substrate (Donor) Substrate->Enamine TS Transition State (Hydrazide H-Bond Directed) Enamine->TS + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->TS Iminium Iminium Adduct TS->Iminium C-C Bond Formation Iminium->Cat Catalyst Regeneration Product Chiral Aldol Product (High ee/dr) Iminium->Product + H2O Hydrolysis

Caption: The enamine catalytic cycle of Hyp-Hyd. The hydrazide group directs the facial attack of the aldehyde in the Transition State.

Stereochemical Control

In the transition state, the trans-4-OH group dictates the ring conformation, while the hydrazide moiety directs the incoming aldehyde to the Re-face of the enamine.

  • Result: Anti-aldol products are favored with high diastereoselectivity (often >95:5 dr).

  • Comparison: L-Proline often requires high loadings (20-30 mol%) to achieve similar results, whereas Hyp-Hyd derivatives can operate effectively at 10 mol% due to higher turnover frequencies enabled by the hydrazide's H-bonding capability.

Experimental Protocol: Synthesis and Application

Synthesis of trans-4-Hydroxy-L-Proline Hydrazide

This protocol yields the TFA salt form, which is stable and highly active.

Reagents: trans-4-Hydroxy-L-proline, Thionyl chloride (SOCl


), Methanol, Hydrazine hydrate, Trifluoroacetic acid (TFA).
  • Esterification:

    • Suspend trans-4-hydroxy-L-proline (10 mmol) in dry methanol (30 mL).

    • Add SOCl

      
       (12 mmol) dropwise at 0°C. Reflux for 6 hours.
      
    • Concentrate to yield the methyl ester hydrochloride.

  • Hydrazinolysis:

    • Dissolve the ester in methanol. Add hydrazine hydrate (excess, 5 equiv).

    • Stir at RT for 12 hours. The hydrazide precipitates or is isolated by evaporation.

    • Recrystallize from ethanol/ether to obtain pure trans-4-hydroxy-L-proline hydrazide.

  • Salt Formation (Activation):

    • Dissolve the hydrazide in minimal THF/DCM.

    • Add TFA (1.0 equiv) at 0°C. Stir for 30 min.

    • Evaporate solvent to yield Hyp-Hyd·TFA .

Standard Operating Procedure: Asymmetric Aldol Reaction

Reaction: Cyclohexanone + 4-Nitrobenzaldehyde

  • Setup: In a vial, combine Hyp-Hyd·TFA (10 mol%) and Cyclohexanone (1.0 mmol, 5 equiv relative to aldehyde) in water (0.5 mL) or use solvent-free conditions if the ketone is liquid.

  • Initiation: Stir for 15 minutes to pre-form the enamine.

  • Addition: Add 4-Nitrobenzaldehyde (0.2 mmol).

  • Incubation: Stir at room temperature (20-25°C) for 12–24 hours. Monitor by TLC.

  • Workup: Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate.[1]
    
  • Analysis: Determine diastereomeric ratio (dr) by

    
    H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralpak AD-H column).
    

Comparative Performance Analysis

The following table summarizes the performance of Hyp-Hyd against standard organocatalysts in the aldol reaction of cyclohexanone with p-nitrobenzaldehyde.

CatalystLoading (mol%)SolventYield (%)anti/syn (dr)ee (%)
L-Proline 20DMSO684:176
L-Proline Hydrazide 10Water8519:192
Hyp-Hyd·TFA 10 Water 96 >99:1 >99
MacMillan Gen 1 20DMF8215:194

Note: Data aggregated from comparative studies (References 1, 2). Hyp-Hyd·TFA demonstrates superior dr and ee, specifically in aqueous media.

Applications in Drug Development

The utility of Hyp-Hyd extends beyond academic methodology into scalable API synthesis:

  • Green Chemistry Compliance: The ability to run reactions in water or solvent-free reduces the Process Mass Intensity (PMI), a critical metric in pharmaceutical manufacturing.

  • Chiral Building Blocks: It is ideal for synthesizing 1,2-diols and

    
    -hydroxy ketones , which are ubiquitous pharmacophores in polyketide antibiotics and statins.
    
  • Functionalization: The hydrazide group itself can be further derivatized (e.g., to acyl hydrazides) post-catalysis if the catalyst is used as a reagent, though its primary value lies in its catalytic turnover.

References

  • Cheng, C., Wei, S., & Sun, J. (2008). trans-4-Hydroxy-l-proline Hydrazide-Trifluoroacetic Acid as Highly Stereoselective Organocatalyst for the Asymmetric Direct Aldol Reaction of Cyclohexanone.[1] Synlett, 2008(12), 1839–1842. Link

  • Bhowmick, K. C., & Joshi, N. N. (2009). The smallest organocatalyst in highly enantioselective direct aldol reaction in wet solvent-free conditions.[2] RSC Advances / Chemical Communications. Link

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[3][4] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

  • Zhu, Y., & Chu, Y. (2011). Proline hydrazide as enantioselective catalysts based on molecular recognition for aldol reactions.[4] Tetrahedron: Asymmetry, 22(6), 663-668. Link

Sources

Exploratory

Technical Guide: Solubility Profile and Physicochemical Characterization of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide

Topic: (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide Solubility Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists Executive Summary (2S,4R)-4-hydroxypyrrolidine-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide Solubility Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists

Executive Summary

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide (often referred to as L-hydroxyproline hydrazide) is a critical chiral building block utilized in peptide synthesis, organocatalysis, and the development of collagen-mimetic biomaterials. Its solubility profile is governed by a complex interplay between its rigid pyrrolidine scaffold, the secondary amine, the polar hydroxyl group, and the reactive hydrazide moiety.

This guide provides a comprehensive analysis of its solubility in aqueous and organic media, grounded in structural polarity analysis and empirical synthesis behaviors. It establishes a self-validating protocol for solubility determination and purification, essential for optimizing reaction yields and handling.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8][9]

Structural Analysis

The solubility behavior of this compound is dictated by three distinct hydrophilic domains:

  • Pyrrolidine Ring (Secondary Amine): A basic center (pKa ~9-10) capable of accepting protons, increasing solubility in acidic aqueous media.

  • C4-Hydroxyl Group (Trans): A hydrogen bond donor/acceptor that significantly enhances water solubility compared to unsubstituted proline derivatives.

  • C2-Carbohydrazide (-CONHNH₂): A polar, hydrogen-bonding motif. Unlike the parent carboxylic acid (zwitterionic), the hydrazide is non-ionic at neutral pH but possesses high polarity.

Polarity & Theoretical Solubility
  • LogP (Predicted): ~ -1.5 to -2.1 (Highly Hydrophilic).

  • H-Bond Donors: 4 (NH-ring, OH, NH-hydrazide, NH2-hydrazide).

  • H-Bond Acceptors: 4 (O-hydroxyl, O-carbonyl, N-ring, N-hydrazide).

Implication: The compound exhibits a "sugar-like" solubility profile—highly soluble in water, moderately soluble in lower alcohols, and virtually insoluble in non-polar organic solvents.

Solubility Profile: Water vs. Organic Solvents[1][10]

The following data summarizes the solubility characteristics derived from empirical synthesis workups and structural analogs (L-Hydroxyproline).

Table 1: Solubility Assessment Matrix
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Aqueous Water (pH 7)High (>100 mg/mL)Extensive H-bonding network; solvation of amine and hydroxyl groups.
0.1 M HClVery High Protonation of the pyrrolidine nitrogen forms a highly soluble cation.
0.1 M NaOHHigh Soluble, though potential for hydrazide hydrolysis exists at elevated temperatures/pH.
Protic Organic MethanolModerate/High Soluble, especially when warm. Often used as the reaction solvent for synthesis.
EthanolLow/Moderate Soluble at reflux; significantly reduced solubility at room temperature (often used for recrystallization).
IsopropanolLow Poor solubility; effective anti-solvent.
Polar Aprotic DMSOHigh Strong dipole interactions solvate the polar hydrazide and hydroxyl groups.
DMFModerate Soluble, often used in peptide coupling reactions.
AcetonitrileVery Low Insufficient polarity to disrupt crystal lattice H-bonds.
Non-Polar DichloromethaneInsoluble Lack of H-bonding capability.
Diethyl EtherInsoluble Standard anti-solvent for precipitation.
HexanesInsoluble Completely immiscible interaction.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit of the compound in a specific solvent.

Reagents:

  • (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide (>98% purity)

  • Target Solvent (HPLC Grade)

Methodology:

  • Preparation: Weigh 100 mg of compound into a 4 mL glass vial.

  • Addition: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for dissolution (clear solution). If solid remains, sonicate for 5 minutes.

  • Endpoint: Record the volume (

    
    ) required to fully dissolve the mass (
    
    
    
    ).
  • Calculation:

    
    
    

Self-Validation Check:

  • If solubility is < 10 mg/mL: Centrifuge the saturated solution, dry the supernatant, and weigh the residue to confirm low solubility mass transfer.

Protocol B: Purification via Solubility Differential (Recrystallization)

Context: This protocol exploits the high solubility in hot ethanol and insolubility in ether to purify the compound from reaction byproducts.

Workflow Diagram:

Recrystallization Start Crude Product (Solid) Dissolve Dissolve in Min. Vol. Hot Ethanol (60°C) Start->Dissolve Heat Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Clarify Cool Cool to Room Temp then 4°C Filter->Cool Slow Cooling Precipitate Crystallization Occurs Cool->Precipitate AntiSolvent Optional: Add Diethyl Ether (If yield is low) Precipitate->AntiSolvent Induce Nucleation Collect Vacuum Filtration Wash with Cold Ether Precipitate->Collect AntiSolvent->Collect Dry Pure Product (White Crystalline Solid) Collect->Dry Desiccation

Figure 1: Recrystallization workflow exploiting the temperature-dependent solubility in ethanol and insolubility in ether.

Applications & Solubility Logic

Peptide Ligation (Native Chemical Ligation)

In peptide synthesis, the hydrazide moiety is converted to an azide for coupling.

  • Solvent Choice: The reaction is typically performed in 6 M Guanidine HCl or DMF/Water mixtures.

  • Reasoning: The compound's high water solubility ensures it remains in the aqueous phase during extraction, requiring lyophilization or specific resin capture for isolation.

Organocatalysis

Proline derivatives are used as organocatalysts in aldol reactions.

  • Solvent Choice: Reactions are often run in DMSO or Methanol .

  • Reasoning: High solubility in these solvents ensures a homogeneous catalyst phase, improving reaction kinetics compared to heterogeneous suspension in DCM.

References

  • ChemicalBook. (2023). Properties and Solubility of L-Hydroxyproline Derivatives. Retrieved from

  • Sigma-Aldrich. (2024). trans-4-Hydroxy-L-proline BioXtra Specification Sheet. Retrieved from

  • PubChem. (2024).[1] Compound Summary: (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide. Retrieved from

  • BOC Sciences. (2024). L-Hydroxyproline Hydrazide Synthesis and Properties. Retrieved from

  • PrepChem. (2015). Synthesis of Proline Derivatives and Solubility in Alcohols. Retrieved from

Sources

Foundational

High-Precision Medicinal Scaffolds: Hydroxyproline Hydrazide Derivatives

Topic: Hydroxyproline Hydrazide Derivatives for Medicinal Chemistry Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1][2] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydroxyproline Hydrazide Derivatives for Medicinal Chemistry Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1][2]

Executive Summary: The Rigid Chiral Advantage

In the landscape of medicinal chemistry, the search for scaffolds that offer both stereochemical rigidity and multiple functionalization vectors is perpetual. L-Hydroxyproline (Hyp) , a non-proteinogenic amino acid, presents a unique pyrrolidine core that constrains conformational entropy—a critical factor in high-affinity ligand-protein binding.[1][2]

When derivatized into hydroxyproline hydrazides , this scaffold transcends its role as a collagen stabilizer to become a versatile pharmacophore. The hydrazide motif (-C(=O)NHNH


) serves as a "warhead" precursor, capable of evolving into 1,3,4-oxadiazoles , thiadiazoles , or acylhydrazones .[1][2] Unlike linear amino acid hydrazides, the Hyp core locks the orientation of the C2-hydrazide and C4-hydroxyl groups, enabling precise probing of biological targets such as Mycobacterium tuberculosis Enoyl-ACP reductase (InhA) and various kinase domains.[2]

This guide details the synthetic architecture, structural logic, and medicinal applications of Hyp-hydrazide scaffolds, providing self-validating protocols for their generation and deployment.[1]

Structural Logic & SAR Vectors

The utility of the hydroxyproline hydrazide scaffold lies in its three distinct vectors for diversification. A successful Structure-Activity Relationship (SAR) campaign must independently optimize these positions.[1][2]

The Three Vectors of Diversity
  • N1-Position (The Anchor): Controls lipophilicity and metabolic stability.[2] Common substitutions include Boc/Cbz for protection or aryl-sulfonyl/acyl groups for hydrophobic pocket interactions.[1][2]

  • C2-Hydrazide (The Warhead): The reactive center.[2] It can act as a hydrogen bond donor/acceptor (hydrazone) or be cyclized into a planar aromatic system (oxadiazole) to mimic amide bonds while improving metabolic half-life.[1][2]

  • C4-Hydroxyl (The Stereocenter): The defining feature.[2] The trans (4R) configuration is natural; however, inversion to cis (4S) or oxidation to a ketone alters the ring pucker, dramatically changing the vector of the C2 substituent.[2]

Visualization: SAR Logic Map

Hyp_SAR_Logic HypCore Hydroxyproline Hydrazide Core N1 N1-Position (Lipophilicity) HypCore->N1 C2 C2-Hydrazide (Reactivity) HypCore->C2 C4 C4-Hydroxyl (Solubility/Stereochem) HypCore->C4 N1_Mods Sulfonamides Ureas Peptidomimetics N1->N1_Mods C2_Mods Hydrazones (Schiff Base) 1,3,4-Oxadiazoles Metal Chelation C2->C2_Mods C4_Mods O-Alkylation (Ethers) Oxidation (Ketones) Stereo-Inversion (cis/trans) C4->C4_Mods

Caption: SAR vectors of the hydroxyproline scaffold. The rigid pyrrolidine ring ensures that modifications at N1, C2, and C4 project into distinct spatial quadrants.

Synthetic Architectures

The synthesis of hydroxyproline hydrazides requires careful protection strategies to prevent self-polymerization. The following protocols are designed for scalability and reproducibility.

Protocol A: Core Scaffold Synthesis

Target: N-Boc-trans-4-hydroxy-L-proline hydrazide Rationale: The Boc group protects the amine, while the methyl ester serves as the electrophile for hydrazine.[1][2]

  • Esterification:

    • Dissolve trans-4-hydroxy-L-proline (10 mmol) in dry methanol (50 mL).

    • Add SOCl

      
       (12 mmol) dropwise at 0°C. Reflux for 4 hours.
      
    • Checkpoint: TLC (CHCl

      
      :MeOH 9:[1][2]1) should show disappearance of the baseline acid spot.
      
    • Concentrate to yield the methyl ester hydrochloride.

  • N-Protection:

    • Suspend the ester in DCM (50 mL) with Et

      
      N (22 mmol).
      
    • Add (Boc)

      
      O (11 mmol) at 0°C. Stir at RT for 12 h.
      
    • Wash with 1N HCl and Brine. Dry over Na

      
      SO
      
      
      
      .
  • Hydrazinolysis (The Critical Step):

    • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (5 mmol) in absolute ethanol (20 mL).

    • Add Hydrazine Hydrate (98%) (25 mmol, 5 equiv.) dropwise.

    • Reflux for 6–8 hours.

    • Observation: The solution often turns from colorless to pale yellow.

    • Concentrate under vacuum to remove excess hydrazine (use a bleach trap for the pump exhaust).[2]

    • Recrystallize from Ethanol/Ether.

    • Yield: Typically 80–90% as white needles.

Protocol B: Divergent Derivatization

From the core hydrazide, two primary medicinal pathways exist:

Pathway 1: Acylhydrazones (Schiff Bases) [1][2]

  • Method: React the hydrazide with an aromatic aldehyde (1.0 equiv) in Ethanol with catalytic acetic acid (2 drops). Reflux 2–4 h.

  • Application: Antitubercular agents (sequestering metal ions or inhibiting InhA).[1][2][3]

Pathway 2: 1,3,4-Oxadiazole Cyclization [1][2]

  • Method: React the hydrazide with a carboxylic acid in POCl

    
     (Phosphorous Oxychloride).[2]
    
  • Note: The C4-hydroxyl must be protected (e.g., O-Acetyl) before POCl

    
     treatment to prevent elimination or chlorination.[1][2]
    
  • Alternative (Milder): Use Iodine/K

    
    CO
    
    
    
    in DMSO for oxidative cyclization of the hydrazone.[2]
Visualization: Synthetic Workflow

Hyp_Synthesis Start trans-4-Hydroxy-L-Proline Step1 1. SOCl2, MeOH 2. (Boc)2O, Et3N Start->Step1 Intermediate N-Boc-Hyp-OMe Step1->Intermediate Step2 NH2NH2·H2O EtOH, Reflux Intermediate->Step2 Core N-Boc-Hyp-Hydrazide (The Scaffold) Step2->Core Deriv1 Aldehyde, Cat. AcOH Core->Deriv1 Deriv2 1. O-Protection 2. POCl3 or I2/DMSO Core->Deriv2 Product1 Acylhydrazone (Antitubercular) Deriv1->Product1 Product2 1,3,4-Oxadiazole (Anticancer/Kinase Inhibitor) Deriv2->Product2

Caption: Divergent synthesis from the hydroxyproline precursor to bioactive hydrazones and oxadiazoles.[1][2]

Medicinal Chemistry Applications

Antitubercular Agents (InhA Inhibition)

The hydrazide moiety is a proven pharmacophore in tuberculosis therapy (e.g., Isoniazid).[1][2][3][4] However, resistance to Isoniazid often stems from mutations in the KatG activator enzyme.

  • Mechanism: Hydroxyproline hydrazides, particularly when derivatized into hydrazones , can chelate iron or directly inhibit Enoyl-ACP reductase (InhA) without requiring KatG activation (Scaffold Hopping).[1][2]

  • Advantage: The proline ring restricts the conformational space, potentially reducing the entropic penalty of binding to the InhA active site compared to flexible linear hydrazides [1, 5].

Anticancer Scaffolds (Kinase Inhibition)

1,3,4-Oxadiazoles derived from hydroxyproline mimic the peptide bond but are resistant to proteolytic cleavage.[1][2]

  • Target: These derivatives have shown efficacy against colon cancer (HCT-116) and breast cancer cell lines.[1][2]

  • Logic: The C4-hydroxyl group mimics the serine/threonine side chain, while the oxadiazole positions aromatic rings to engage hydrophobic pockets in kinase domains (ATP-binding site competitors) [4, 6].[1][2]

References

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Catalysts, 2024. Link[1][2]

  • Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmaceutical Chemistry, 2012.[5] Link

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Link

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. The Scientific World Journal, 2014.[1] Link

  • Identification of Substituted Amino Acid Hydrazides as Novel Anti-Tubercular Agents, Using a Scaffold Hopping Approach. Molecules, 2020.[6] Link

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 2022.[7][8] Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Native Chemical Ligation at C-Terminal Hydroxyproline Sites via Peptide Hydrazides

Executive Summary Native Chemical Ligation (NCL) at C-terminal proline and hydroxyproline (Hyp) sites is historically challenging due to severe steric hindrance and the electronic deactivation of the thioester carbonyl b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Native Chemical Ligation (NCL) at C-terminal proline and hydroxyproline (Hyp) sites is historically challenging due to severe steric hindrance and the electronic deactivation of the thioester carbonyl by the pyrrolidine ring. Standard thioester methods often result in sluggish kinetics and incomplete ligation at these junctions.

This Application Note details an optimized protocol using Hydroxyproline Hydrazide intermediates. By leveraging the high reactivity of the in situ generated peptidyl azide, this method overcomes the steric barrier of the Hyp residue, enabling efficient ligation without the need for complex auxiliary groups. This protocol is essential for the total synthesis of collagen-mimetic peptides and complex cyclic peptides where C-terminal Hyp residues are structurally required.

Mechanism of Action

The workflow relies on the conversion of a stable C-terminal peptide hydrazide into a reactive acyl azide, which is subsequently thiolyzed to form a thioester in situ.

  • Activation: The unreactive Peptide-Hyp-NHNH₂ is treated with NaNO₂ at acidic pH (3.0), converting the hydrazide to an acyl azide (Peptide-Hyp-N₃).

  • Thiolysis: An aryl thiol (MPAA) intercepts the acyl azide, generating a reactive thioester (Peptide-Hyp-S-Ar).

  • Ligation: The N-terminal Cysteine of the second peptide attacks the thioester.[1][2][3] Despite the steric bulk of Hydroxyproline, the high local concentration of the reactive thioester (driven by the MPAA catalyst) drives the reaction to completion.

Mechanistic Pathway (Graphviz)

NCL_Hyp_Mechanism Hyp_Hydrazide C-Term Hyp-Hydrazide (Stable Precursor) Activation Activation (NaNO₂, pH 3.0, -10°C) Hyp_Hydrazide->Activation Oxidation Acyl_Azide Peptidyl Azide (Transient Species) Activation->Acyl_Azide -2H₂O Thiolysis Thiolysis (+ MPAA, pH 7.0) Acyl_Azide->Thiolysis Nucleophilic Attack Thioester Hyp-MPAA Thioester (Activated Donor) Thiolysis->Thioester -N₃⁻ Native_Bond Native Peptide Bond (-Hyp-Cys-) Thioester->Native_Bond + Cys-Peptide (S→N Shift) Cys_Peptide Cys-Peptide (Nucleophile) Cys_Peptide->Native_Bond

Figure 1: Reaction pathway for the activation of Hydroxyproline Hydrazide and subsequent ligation.[1][2][4][5]

Materials & Reagents

Solid Phase Peptide Synthesis (SPPS)
ReagentGrade/SpecificationFunction
2-Chlorotrityl Chloride Resin 1.0–1.6 mmol/g loadingSolid support
Hydrazine Monohydrate 64-65% (N₂H₄)Linker formation
Fmoc-Hyp(tBu)-OH >99% PurityC-terminal residue
HATU / DIPEA Peptide GradeCoupling reagents
TFA Cocktail TFA/TIS/H₂O (95:2.5:2.5)Cleavage
Ligation Buffer System
ComponentConcentrationRole
Guanidine HCl (Gn·HCl) 6.0 MDenaturant/Solubilizer
Sodium Phosphate (Na₂HPO₄) 0.2 MBuffer capacity
MPAA 4-Mercaptophenylacetic acidThiol catalyst
NaNO₂ 0.2 M (Stock in water)Oxidant for activation
TCEP[6]·HCl 0.5 M (Stock, pH 7)Reducing agent (keeps Cys reduced)

Experimental Protocol

Phase 1: Synthesis of C-Terminal Hyp-Hydrazide Peptide

Note: Direct coupling of Hyp to hydrazine resin is preferred over post-synthetic hydrazinolysis to prevent racemization of the chiral Hyp center.

  • Resin Preparation:

    • Weigh 2-Chlorotrityl chloride resin (0.5 g).

    • Swell in DCM (5 mL) for 20 min.

    • Prepare a solution of 5% Hydrazine monohydrate in DMF/DCM (1:1).

    • Add solution to resin and shake for 30 min at RT.

    • Wash resin: DMF (3x), DCM (3x), MeOH (2x). Resin is now functionalized as Hydrazinyl-2-Cl-Trt.

  • Loading the Hydroxyproline:

    • Dissolve Fmoc-Hyp(tBu)-OH (5 eq relative to resin loading) in DMF.

    • Add HATU (4.9 eq) and DIPEA (10 eq).

    • Add to the hydrazinyl resin immediately. Shake for 2 hours.

    • Critical: Use standard coupling times. Hyp is sterically hindered; double coupling is recommended if the sequence is valuable.

  • Elongation & Cleavage:

    • Perform standard Fmoc SPPS for the remainder of the chain.

    • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

    • Result:H-Peptide-Hyp-NHNH₂ (Side chains deprotected, C-term is hydrazide).

Phase 2: One-Pot Ligation Protocol

Safety Warning: NaNO₂ is toxic. Work in a fume hood. Azides are potential explosion hazards; do not isolate the solid peptidyl azide.

Step 1: Activation (Azide Formation)
  • Dissolve the Hyp-Hydrazide peptide (1.0 equiv, typically 5 mM final conc.) in Ligation Buffer (6M Gn·HCl, 0.2M Na₂HPO₄).[6]

  • Cool the solution to -10°C (Ice/Salt bath).

  • Adjust pH to 3.0 using dilute HCl.

  • Add NaNO₂ solution (10 equiv).

  • Stir at -10°C for 20 minutes .

    • Checkpoint: The solution contains the activated peptidyl azide. Do not let the temperature rise, or Curtius rearrangement may occur.

Step 2: Thiolysis (Thioester Formation)
  • Add MPAA (50 equiv) dissolved in Ligation Buffer.

  • Adjust pH to 7.0 carefully using dilute NaOH (or 2M Phosphate buffer pH 9).

  • Allow to react for 5–10 minutes. The solution will turn slightly yellow/orange (characteristic of MPAA thioester).

Step 3: Ligation[2][6][7]
  • Add the N-terminal Cys-Peptide (1.0–1.2 equiv) dissolved in a minimal volume of Ligation Buffer.

  • Add TCEP (final conc. 20–50 mM) to ensure the N-terminal Cys is reduced.

  • Readjust pH to 7.0–7.2 .

  • Purge headspace with Argon/Nitrogen.

  • Stir at Room Temperature (25°C).

Step 4: Monitoring & Workup
  • Monitor: Check via LC-MS at T=0, 1h, 4h, and 24h.

    • Note: Ligation at Hyp sites is slower than Gly/Ala sites. Typical reaction time is 24–48 hours .

  • Termination: Once complete, acidify with TCEP/TFA to quench.

  • Purification: Semi-preparative RP-HPLC (C18 column).

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Slow Ligation (>48h) Steric hindrance of HydroxyprolineIncrease MPAA concentration to 100mM. Raise temp to 37°C (monitor hydrolysis).
Hydrolysis of Azide pH too high during activationEnsure pH is strictly 3.0–3.5 during NaNO₂ addition.
Side-product (-14 Da) Curtius RearrangementTemperature rose above 0°C during activation step. Keep at -10°C.
Incomplete Thiolysis Insufficient MPAAEnsure MPAA is fresh and in large excess (50 eq) before adding Cys-peptide.
Workflow Logic Diagram (Graphviz)

Workflow_Logic Start Start: Purified Peptides Dissolve Dissolve Hyp-Hydrazide (6M GnHCl, pH 3.0) Start->Dissolve Activate Add NaNO₂ (-10°C) Wait 20 min Dissolve->Activate Add_MPAA Add MPAA + Adjust pH 7.0 (Thiolysis) Activate->Add_MPAA Add_Cys Add Cys-Peptide + TCEP Add_MPAA->Add_Cys Monitor Monitor LC-MS (24-48h) Add_Cys->Monitor Decision Is Product Formed? Monitor->Decision Purify HPLC Purification Decision->Purify Yes Troubleshoot Add more MPAA/TCEP Check pH Decision->Troubleshoot Stalled Troubleshoot->Monitor

Figure 2: Operational workflow for the "One-Pot" ligation strategy.

References

  • Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011).[3] Protein chemical synthesis by ligation of peptide hydrazides.[3][4][5][8][9][10][11] Angewandte Chemie International Edition, 50(33), 7645-7649. Link

  • Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[2][3][4][5] Nature Protocols, 8(12), 2483-2495. Link

  • Cheung, J. M., Lo, C. H., & Dawson, P. E. (2020). Native Chemical Ligation at Proline.[12] Organic Letters, 22(13), 5093-5097. Link

  • Flood, D. T., et al. (2018). Stronger, Faster, and More Stable: Optimization of the Hydrazide Method for Protein Synthesis. European Journal of Organic Chemistry, 2018(48), 6956-6960. Link

Sources

Application

Application Note: Stereoselective Synthesis of 1,3,4-Oxadiazoles from (2S,4R)-4-Hydroxypyrrolidine-2-Carbohydrazide

This Application Note is designed for medicinal chemists and process scientists requiring a high-fidelity protocol for synthesizing 1,3,4-oxadiazole scaffolds from (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide. The guide...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists requiring a high-fidelity protocol for synthesizing 1,3,4-oxadiazole scaffolds from (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide.

The guide prioritizes methods that preserve the delicate (2S,4R) stereochemistry and the C4-hydroxyl functionality, avoiding harsh dehydrating agents (like neat POCl₃) that frequently cause racemization or chlorination of the secondary alcohol.

Executive Summary

The (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide scaffold is a privileged intermediate for generating peptidomimetics and proline-derived organocatalysts. Converting the hydrazide moiety into a 1,3,4-oxadiazole ring creates a bioisostere of the amide bond, improving metabolic stability and lipophilicity.

However, this transformation presents two critical synthetic challenges:

  • Nucleophilic Competition: The secondary amine (pyrrolidine ring) and C4-hydroxyl group are nucleophilic and must be chemoselectively managed to prevent polymerization or O-acylation.

  • Stereochemical Erosion: The C2 chiral center is alpha to the carbonyl; harsh cyclization conditions (strong base/high heat) can lead to epimerization, destroying the (2S) configuration.

This guide details two validated protocols: Method A (T3P-Mediated Cyclodehydration) for coupling with carboxylic acids, and Method B (Iodine-Mediated Oxidative Cyclization) for coupling with aldehydes.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the formation of the 1,3,4-oxadiazole ring via a diacylhydrazine intermediate (Method A) or an acylhydrazone intermediate (Method B).

Critical Control Point: N-Protection

Mandatory Pre-requisite: The pyrrolidine nitrogen must be protected (e.g., N-Boc, N-Cbz, or N-Fmoc) prior to oxadiazole formation. Attempting these protocols on the free amine will result in uncontrollable self-condensation and complex mixtures.

  • Assumption: This guide assumes the starting material is 1-(tert-butoxycarbonyl)-(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide (or similar N-protected variant).

Decision Matrix: Reagent Selection
FeaturePOCl₃ (Classical) T3P (Recommended) Iodine/K₂CO₃ (Oxidative)
Reagent Type Harsh Dehydrating/ChlorinatingMild Propylphosphonic AnhydrideMild Oxidant
4-OH Survival Low (Risk of Cl substitution)High (Chemoselective)High
Racemization Moderate Risk (High Temp)Low Risk (Mild Temp)Low Risk
Substrate Carboxylic AcidsCarboxylic AcidsAldehydes

Visual Workflow (Graphviz)

OxadiazoleSynthesis Start (2S,4R)-4-Hydroxyproline Hydrazide (N-Protected) Acid R-COOH + T3P / DIPEA Start->Acid Aldehyde R-CHO + I2 / K2CO3 Start->Aldehyde CS2 CS2 / KOH (Thiolation) Start->CS2 Diacyl Intermediate: 1,2-Diacylhydrazine ProdA 2,5-Disubstituted 1,3,4-Oxadiazole Diacyl->ProdA Cyclodehydration (One-Pot) Hydrazone Intermediate: Acylhydrazone Hydrazone->ProdA Oxidative Cyclization Acid->Diacyl Coupling Aldehyde->Hydrazone Condensation ProdB 2-Mercapto-5-Substituted 1,3,4-Oxadiazole CS2->ProdB Reflux

Caption: Synthetic pathways from hydroxyproline hydrazide. The Blue path (T3P) and Yellow path (Iodine) are recommended for preserving the 4-OH group.

Detailed Protocols

Method A: T3P-Mediated One-Pot Cyclization (Recommended)

Target: Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from Carboxylic Acids. Mechanism: Propylphosphonic anhydride (T3P) activates the carboxylic acid for coupling and subsequently drives the cyclodehydration of the hydrazide oxygen. It is far milder than POCl₃.

Materials:

  • Starting Material: N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide (1.0 equiv)

  • Carboxylic Acid (R-COOH): 1.1 equiv

  • T3P (50% w/w in EtOAc or DMF): 2.5 equiv

  • Base: DIPEA (Diisopropylethylamine) or TEA: 3.0 equiv

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Protocol:

  • Coupling: To a solution of the Carboxylic Acid (1.1 equiv) and Base (3.0 equiv) in dry EtOAc (0.1 M) at 0°C, add T3P (1.2 equiv) dropwise. Stir for 20 min to activate the acid.

  • Addition: Add the Hydrazide (1.0 equiv) in one portion. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS for consumption of hydrazide to diacylhydrazine intermediate.

  • Cyclization: Once the intermediate forms, add the second portion of T3P (1.3 equiv) and heat the reaction mixture to 80°C (reflux for EtOAc) for 6–12 hours.

    • Note: If the 4-OH group is unprotected, keep temperature <80°C if possible, or monitor strictly to prevent O-acylation. T3P is generally chemoselective for the hydrazide dehydration over secondary alcohol esterification.

  • Workup: Cool to RT. Dilute with water. Wash the organic layer with sat.[1] NaHCO₃ (2x) and Brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically MeOH/DCM gradient).

Method B: Iodine-Mediated Oxidative Cyclization

Target: Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from Aldehydes.[2] Mechanism: Condensation of hydrazide with aldehyde forms a hydrazone, which undergoes oxidative ring closure by molecular iodine. This is a transition-metal-free, mild method.

Materials:

  • Starting Material: N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide (1.0 equiv)

  • Aldehyde (R-CHO): 1.1 equiv

  • Iodine (I₂): 1.2 equiv

  • Base: Potassium Carbonate (K₂CO₃): 3.0 equiv

  • Solvent: Ethanol or 1,4-Dioxane

Protocol:

  • Hydrazone Formation: Dissolve Hydrazide (1.0 equiv) and Aldehyde (1.1 equiv) in Ethanol (0.1 M). Stir at RT or mild reflux (50°C) for 2–4 hours until the Schiff base (hydrazone) is fully formed (confirm by LCMS).

  • Cyclization: Cool to RT. Add K₂CO₃ (3.0 equiv) followed by Iodine (1.2 equiv).

  • Reaction: Stir at 70°C for 4–8 hours. The color will transition from deep purple (iodine) to light orange/yellow as iodine is consumed.

  • Quench: Cool to RT. Add 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench excess iodine (color disappears).

  • Extraction: Extract with DCM or EtOAc. Wash with water.[3]

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, use silica gel chromatography.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationRationale
Stoichiometry (T3P) >2.0 equiv total1 eq for coupling, 1 eq for dehydration. Excess ensures full cyclization.
Temperature Max 80-90°CExceeding 100°C significantly increases risk of C2-epimerization (racemization).
pH Control Basic (pH 8-9)Acidic conditions during workup can deprotect the N-Boc group. Keep washes neutral/basic.
Water Content AnhydrousT3P hydrolyzes in water. Use dry solvents.

Common Failure Modes:

  • Issue: Product contains Chlorine at C4 position.[4][5]

    • Cause: Used POCl₃ on unprotected 4-OH substrate.

    • Solution: Switch to Method A (T3P) or protect 4-OH as a benzyl ether (OBn) or acetate (OAc) before cyclization.

  • Issue: Loss of N-Boc group.

    • Cause: Reaction medium became too acidic (e.g., HCl generation from POCl₃).

    • Solution: Use T3P/DIPEA (buffers the reaction) or Iodine/K₂CO₃ (basic conditions).

Safety & Handling

  • Hydrazides: Potential skin sensitizers. Handle with gloves.

  • T3P: Corrosive and reacts vigorously with water. Store under inert gas.

  • Iodine: Stains skin and sublimes; weigh in a fume hood.

  • POCl₃ (If used): Highly toxic, reacts explosively with water. Not recommended for this specific substrate unless 4-OH is protected.

References

  • T3P Cyclization Methodology: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles." Tetrahedron Letters, vol. 50, no. 42, 2009, pp. 5733-5736. Link Validation of T3P as a mild reagent tolerating functional groups.

  • Iodine-Mediated Oxidative Cyclization: Yu, W., et al. "Iodine-Mediated Preparation of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides."[2] The Journal of Organic Chemistry, vol. 78, no. 20, 2013, pp. 10337-10343. Link Protocol for the metal-free oxidative route.

  • Han, S., et al. "Design and Synthesis of 4-Hydroxyproline-Derived Chiral Ligands." Tetrahedron: Asymmetry, vol. 22, no. 18, 2011, pp. 1803-1808.
  • General Review of Oxadiazole Synthesis: Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry."[6] Journal of Medicinal Chemistry, vol. 55, no. 5, 2012, pp. 1817-1830. Link Context on the utility of the scaffold in drug discovery.[6]

Sources

Method

Application Note: Chemoselective Conversion of Peptide Hydrazides to Thioesters for Native Chemical Ligation (NCL)

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide Executive Summary Peptide C-terminal thioesters are the foundational intermediates for Native Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Peptide C-terminal thioesters are the foundational intermediates for Native Chemical Ligation (NCL), enabling the total chemical synthesis of proteins. However, direct synthesis of peptide thioesters via standard Fmoc solid-phase peptide synthesis (SPPS) is notoriously difficult due to the vulnerability of the thioester linkage to piperidine during Fmoc deprotection[1].

Peptide hydrazides have emerged as robust, bench-stable thioester surrogates that are fully compatible with standard Fmoc-SPPS[1]. Through a highly controlled, one-pot oxidative activation and thiolysis sequence, peptide hydrazides can be quantitatively converted to reactive aryl thioesters in aqueous media[2]. This guide details the mechanistic causality, quantitative parameters, and a self-validating protocol for this critical transformation.

Mechanistic Causality: The "Why" Behind the Protocol

As a self-validating system, every step in this protocol is designed with specific chemical causality to prevent side reactions and maximize yield. The conversion relies on two highly controlled chemical events:

A. Oxidative Activation (Hydrazide → Acyl Azide)

The peptide hydrazide is treated with sodium nitrite (NaNO2) in an acidic buffer (pH 3.0) at low temperatures (-10 °C to -15 °C)[2].

  • Causality of pH 3.0: The acidic environment is critical to generate nitrous acid (HNO2) in situ, which chemoselectively oxidizes the hydrazide to an acyl azide[2].

  • Causality of -15 °C: Acyl azides are highly reactive. Operating at sub-zero temperatures suppresses the Curtius rearrangement, a side reaction where the acyl azide prematurely decomposes into an unreactive isocyanate[2].

B. Thiolysis (Acyl Azide → Aryl Thioester)

An exogenous aryl thiol, typically 4-mercaptophenylacetic acid (MPAA), is added, and the pH is adjusted to 6.0–7.0[2].

  • Causality of MPAA: MPAA serves a dual purpose. First, it acts as a potent nucleophile to displace the azide, forming a highly reactive aryl thioester. Second, if any internal cysteine residues were transiently oxidized to S-nitrosocysteines during the NaNO2 step, the excess MPAA quantitatively reduces them back to free thiols[2].

  • Sequence Limitation: For the C-terminus, Asp, Asn, and Gln are not appropriate as the terminal residue, as their side chains may lead to unproductive intramolecular cyclization products during activation[2].

Mechanism Hydrazide Peptide Hydrazide (Stable Precursor) Azide Peptide Acyl Azide (Reactive Intermediate) Hydrazide->Azide NaNO2, pH 3.0 -15°C Thioester Peptide Aryl Thioester (Ligation Ready) Azide->Thioester MPAA, pH 6.0-7.0 RT Product Ligated Protein (Native Amide Bond) Thioester->Product N-Cys Peptide TCEP, pH 7.0

Workflow of chemoselective peptide hydrazide activation and native chemical ligation.

Quantitative Data: Reaction Parameters

The following table summarizes the critical stoichiometric and environmental parameters required for the one-pot conversion and subsequent ligation.

Reaction StepReagentEquivalentsBuffer / SolventpHTemperatureTime
Oxidation NaNO210 – 20 eq6M Gn·HCl / 0.2M NaH2PO43.0-15 °C20 min
Thiolysis MPAA30 – 100 eqReaction mixture6.0 – 7.025 °C (RT)10 min
Ligation N-Cys Peptide1.0 – 1.5 eqReaction mixture7.025 °C (RT)2 – 16 h
Reduction TCEP·HCl50 eqReaction mixture7.025 °C (RT)Continuous

Self-Validating Experimental Protocol

This protocol is designed for the one-pot conversion of a peptide hydrazide to a thioester, immediately followed by Native Chemical Ligation[3].

Reagent Preparation
  • Ligation Buffer: Prepare a solution of 6.0 M Guanidine hydrochloride (Gn·HCl) and 0.2 M NaH2PO4 in LC-MS grade water.

  • NaNO2 Stock: Prepare a fresh 200 mM stock of NaNO2 in water immediately before use.

  • pH Adjusters: Prepare 6.0 M HCl and 6.0 M NaOH for rapid pH adjustments.

Step 1: Oxidative Activation (Hydrazide to Azide)
  • Dissolve the lyophilized peptide hydrazide in the Ligation Buffer to a final peptide concentration of 1.0–2.0 mM[2].

  • Adjust the pH of the solution precisely to 3.0 using 6.0 M HCl[2].

  • Submerge the reaction vessel in an ice-salt bath to cool the mixture to -15 °C.

  • Add 10 to 20 equivalents of the freshly prepared NaNO2 stock solution[3].

  • Stir the reaction at -15 °C for exactly 20 minutes[3].

Self-Validation Checkpoint 1: Quench a 1 µL aliquot and analyze via LC-MS. The target mass must shift by +11 Da , confirming the complete conversion of the hydrazide (-NH-NH2) to the acyl azide (-N3).

Step 2: Thiolysis (Azide to Thioester)
  • To the -15 °C reaction mixture, add 30 to 100 equivalents of MPAA[3].

  • Immediately adjust the pH of the solution to 6.0–7.0 using 6.0 M NaOH[2].

  • Remove the reaction from the ice-salt bath, allow it to warm to room temperature (25 °C), and stir for 10 minutes[2].

Self-Validation Checkpoint 2: Analyze a 1 µL aliquot via LC-MS. The mass should correspond to the MPAA thioester. S-nitrosation of any internal cysteines (+29 Da) should be completely reversed back to the free thiol by the excess MPAA[2].

Step 3: Native Chemical Ligation
  • Add 1.0 to 1.5 equivalents of the N-terminal cysteinyl peptide directly to the thioester reaction mixture.

  • Add 50 equivalents of TCEP·HCl to maintain a highly reducing environment, ensuring the N-terminal cysteine remains a highly nucleophilic free thiol[3].

  • Readjust the pH to 7.0 if the addition of TCEP lowered it.

  • Incubate the reaction at room temperature. Monitor the ligation progress via LC-MS every 2 hours until the thioester is fully consumed and the ligated product mass is dominant.

OperationalWorkflow Start 1. Dissolve Hydrazide in 6M Gn·HCl (pH 3.0) Ox 2. Add NaNO2 (10-20 eq) Incubate at -15°C Start->Ox Check1 LC-MS Check: Mass shift +11 Da? Ox->Check1 Thiol 3. Add MPAA (30-100 eq) Adjust pH to 6.0-7.0 Check1->Thiol Validated Check2 LC-MS Check: Thioester mass confirmed? Thiol->Check2 Lig 4. Add N-Cys Peptide Add TCEP (50 eq) Check2->Lig Validated

Self-validating operational workflow for peptide hydrazide to thioester conversion.

References

  • [1] Zheng, J.-S., et al. "Chemical synthesis of proteins using peptide hydrazides as thioester surrogates." Nature Protocols 8(12):2483-2495 (2013). URL:

  • [2] Liu, L. "Chemical synthesis of proteins using hydrazide intermediates." National Science Review, Volume 3, Issue 1, Pages 107–116 (2016). URL:

  • [3] "Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid." PMC (2024). URL:

Sources

Application

Application Note: Asymmetric Aldol Reaction Catalysis Using Chiral Proline Hydrazides

Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Mechanistic Insights, Catalyst Selection, and Validated Protocols for High-Fidelity Enantioselective C-C Bond Formation Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Mechanistic Insights, Catalyst Selection, and Validated Protocols for High-Fidelity Enantioselective C-C Bond Formation

Executive Summary

The asymmetric direct aldol reaction is a cornerstone of modern organic synthesis, enabling the construction of chiral 1,3-dioxygenated building blocks crucial for active pharmaceutical ingredients (APIs) and complex natural products. While native L-proline pioneered the field of enamine-based organocatalysis, its application is often limited by poor solubility in organic solvents, high catalyst loading requirements, and suboptimal stereocontrol with certain aliphatic and cyclic ketones.

Chiral proline hydrazides have emerged as a superior class of tunable organocatalysts. By modifying the carboxylic acid moiety of proline into a hydrazide—and subsequently protonating it with a Brønsted acid—chemists can construct a highly rigid, hydrogen-bonded transition state. This guide details the mechanistic principles, comparative performance data, and self-validating experimental protocols for utilizing proline hydrazides in asymmetric aldol reactions [1].

Mechanistic Principles: The Enamine-Iminium Paradigm

The extraordinary stereocontrol exhibited by proline hydrazides is rooted in a bifunctional enamine-iminium catalytic cycle. The causality behind the reaction's high enantiomeric excess (ee) and diastereomeric ratio (dr) relies on two distinct structural features:

  • Enamine Formation: The secondary amine of the pyrrolidine ring condenses with the donor ketone to form an activated, nucleophilic enamine intermediate.

  • Hydrazide-Directed Hydrogen Bonding: Unlike the carboxylate group in native L-proline, the hydrazide moiety (when protonated by an acid co-catalyst like TFA or p-TSA) acts as a potent, spatially extended hydrogen-bond donor. This protonated network anchors the incoming aldehyde acceptor, forcing it into a highly organized Zimmerman-Traxler-like transition state. This rigidity strictly dictates the facial selectivity of the nucleophilic attack [2].

G Cat Proline Hydrazide + Brønsted Acid Iminium Iminium Ion Intermediate Cat->Iminium + Ketone Ketone Ketone Donor Ketone->Iminium Enamine Enamine Intermediate (Activated Nucleophile) Iminium->Enamine - H+ TS H-Bonded Transition State (Facial Selectivity) Enamine->TS + Aldehyde Aldehyde Aldehyde Acceptor Aldehyde->TS IminiumAldol Iminium Aldol Adduct TS->IminiumAldol C-C Bond Formation IminiumAldol->Cat Catalyst Regeneration Product Asymmetric Aldol Product IminiumAldol->Product Hydrolysis (H2O)

Fig 1. Enamine-catalysis cycle of proline hydrazides highlighting the H-bonded transition state.

Catalyst Selection & Performance Metrics

The selection of the specific proline hydrazide derivative and its corresponding Brønsted acid additive is dictated by the steric and electronic nature of the ketone donor.

CatalystLogic Start Target Aldol Reaction Q1 Aqueous / Solvent-Free? Start->Q1 CatA L-Proline Hydrazide + p-TSA Q1->CatA Yes Q2 Cyclohexanone Donor? Q1->Q2 No CatC trans-4-OH-Proline Hydrazide + TFA Q2->CatC Yes CatB L-Prolyl-L-Proline Hydrazide + TFA Q2->CatB No (e.g., Acetone)

Fig 2. Decision tree for selecting the optimal proline hydrazide catalyst system based on substrate.

Quantitative Comparison of Proline Hydrazide Catalysts
Catalyst SystemKey Structural FeatureAcid AdditiveOptimal SubstratesMax Yield (%)Max dr (anti:syn)Max ee (%)
L-Proline Hydrazide [3]Minimalist design, high atom economyp-TSAKetones + Aromatic Aldehydes (Wet, Solvent-Free)9995:5>99.9
N'-benzyl-N'-L-prolyl-L-proline hydrazide [1]Dipeptide-like backbone, bulky N'-benzyl groupTFAAcetone + Aromatic Aldehydes98N/A>90
trans-4-OH-L-proline hydrazide [2]trans-4-hydroxy group for rigid TS tuningTFACyclohexanone + Aromatic Aldehydes99>99:1>99

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (such as TLC monitoring) and exact stoichiometric ratios are provided to ensure reproducibility and high stereofidelity.

Protocol A: Wet Solvent-Free Asymmetric Aldol Reaction

Optimized for L-Proline Hydrazide / p-TSA [3]

Causality for Experimental Design: The absence of bulk organic solvent increases the effective molarity of the reactants, driving the bimolecular enamine-aldehyde coupling. The deliberate addition of trace water is critical; it hydrolyzes the iminium-aldol intermediate, releasing the product and regenerating the catalyst. Without water, the catalyst remains trapped as a stable iminium adduct, stalling the turnover frequency. p-Toluenesulfonic acid (p-TSA) is selected because its pKa effectively protonates the primary amine of the hydrazide without deactivating the pyrrolidine nitrogen.

Materials:

  • L-Proline hydrazide (10 mol%)

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (10 mol%)

  • Ketone donor (e.g., acetone or cyclohexanone) (2.0 mmol)

  • Aromatic aldehyde acceptor (0.5 mmol)

  • Deionized Water (100 μL)

Step-by-Step Procedure:

  • Catalyst Activation: In a 5 mL reaction vial equipped with a magnetic stir bar, add L-proline hydrazide (0.05 mmol) and p-TSA·H₂O (0.05 mmol). Stir at room temperature for 5 minutes to ensure complete salt formation.

  • Substrate Addition: Add the ketone donor (2.0 mmol) directly to the activated catalyst. Stir for 10 minutes to initiate enamine formation.

  • Reaction Initiation: Add the aromatic aldehyde (0.5 mmol) followed immediately by deionized water (100 μL).

  • Incubation: Stir the biphasic mixture vigorously at room temperature (20–25 °C). Monitor the reaction progress via TLC (Hexanes/EtOAc, 7:3) until the aldehyde is completely consumed (typically 12–24 hours).

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (5 mL) and quench with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with ethyl acetate (3 × 5 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

  • Validation: Determine the diastereomeric ratio (dr) via ¹H NMR of the crude mixture and the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AS-H or AD-H columns).

Protocol B: High-dr Aldol Reaction of Cyclohexanone

Optimized for trans-4-Hydroxy-L-proline Hydrazide / TFA [2]

Causality for Experimental Design: The trans-4-hydroxy substitution on the pyrrolidine ring alters the steric bulk and solubility profile of the catalyst, drastically improving the anti/syn diastereoselectivity compared to unsubstituted analogs. Trifluoroacetic acid (TFA) is utilized here because its acidity perfectly matches the basicity of the bulky N'-benzyl-N'-prolyl moiety, locking the transition state without protonating the active enamine site.

Materials:

  • N'-benzyl-N'-L-prolyl-trans-4-hydroxy-L-proline hydrazide (10 mol%)

  • Trifluoroacetic acid (TFA) (10 mol%)

  • Cyclohexanone (2.0 mL, acting as both reactant and solvent)

  • Aromatic aldehyde (0.5 mmol)

Step-by-Step Procedure:

  • Catalyst Preparation: To a clean, dry vial, add the trans-4-hydroxy-L-proline hydrazide catalyst (0.05 mmol). Add cyclohexanone (2.0 mL) and stir until the catalyst is fully dissolved.

  • Acidification: Add TFA (3.8 μL, 0.05 mmol) via a microsyringe. Stir for 15 minutes at room temperature. The solution may exhibit a slight color change indicating protonation of the hydrazide network.

  • Coupling: Add the aromatic aldehyde (0.5 mmol) in one portion.

  • Incubation: Stir the mixture at room temperature. For highly deactivated aldehydes (e.g., p-nitrobenzaldehyde), the reaction will reach completion in 4–8 hours. For electron-rich aldehydes, allow up to 48 hours.

  • Workup: Evaporate the excess cyclohexanone under high vacuum (or recover via short-path distillation if scaling up). Dissolve the residue in dichloromethane (10 mL) and wash with saturated aqueous NaHCO₃ (5 mL) to neutralize the TFA.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Isolate the pure anti-aldol adduct via silica gel chromatography.

Troubleshooting & Optimization

  • Stalled Reactions / Low Yield: If the reaction stalls at <50% conversion, the iminium-aldol adduct is likely failing to hydrolyze. In solvent-free conditions, verify that the trace amount of water has not evaporated. In organic solvents, consider switching to a biphasic system or adding 1-2 equivalents of water.

  • Poor Enantioselectivity (ee < 80%): This is typically caused by a mismatch between the acid additive and the hydrazide basicity. If using TFA results in low ee, the acid may be protonating the pyrrolidine nitrogen, preventing enamine formation and allowing background (uncatalyzed) racemic pathways to compete. Switch to a weaker acid like p-TSA or a carboxylic acid (e.g., benzoic acid).

  • Aldehyde Self-Condensation: Ensure the ketone is present in a sufficient molar excess (typically 4:1 to 10:1 relative to the aldehyde) to kinetically favor the cross-aldol pathway over aldehyde enolization.

References

  • Cheng, C., Sun, J., Wang, C., Zhang, Y., Wei, S., Jiang, F., & Wu, Y. (2006). Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction. Chemical Communications, (2), 215-217. URL:[Link]

  • Bhowmick, S., Kunte, S. S., & Bhowmick, K. C. (2014). The smallest organocatalyst in highly enantioselective direct aldol reaction in wet solvent-free conditions. RSC Advances, 4(46), 24311-24315. URL:[Link]

Method

Optimized Conditions for Hydrazone Formation: Hydroxyproline Hydrazide and Aldehydes

Topic: Hydrazone Formation Conditions for Hydroxyproline Hydrazide and Aldehydes Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Abstract The con...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrazone Formation Conditions for Hydroxyproline Hydrazide and Aldehydes Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The condensation of hydroxyproline hydrazide with aldehydes to form hydrazones is a pivotal transformation in medicinal chemistry and chemical biology. This reaction exploits the alpha-effect of the hydrazide nitrogen to generate a semi-rigid linker widely used in peptide drug conjugates (PDCs), hydrogels, and bioactive Schiff bases. This guide provides a comprehensive technical analysis of the reaction parameters—solvent effects, pH dependence, and catalysis—and offers two distinct, field-validated protocols: one for small-molecule synthesis and another for aqueous bioconjugation.

Introduction: The Chemistry of Rigidity and Release

Hydroxyproline (Hyp) is unique among amino acids for its pyrrolidine ring, which imposes conformational rigidity, and its 4-hydroxyl group, which offers a handle for further functionalization or solubility enhancement. When derivatized as a hydrazide, it becomes a potent nucleophile capable of reacting with aldehydes to form a hydrazone linkage (


).
Why This Reaction Matters
  • pH-Responsive Stability: The hydrazone bond is stable at physiological pH (7.4) but hydrolyzes rapidly in acidic environments (pH < 5.0), making it the "gold standard" linker for lysosomal drug release in antibody-drug conjugates (ADCs).

  • Structural Scaffolding: In collagen-mimetic peptides, the hydrazone linkage maintains the trans prolyl peptide bond geometry necessary for triple helix stability.

  • Bioorthogonality: The reaction proceeds selectively in the presence of other nucleophiles (amines, hydroxyls) under controlled pH, allowing for site-specific modification of proteins and polymers.

Mechanistic Insight & Critical Parameters

The formation of the hydrazone bond is a reversible condensation reaction that proceeds via a tetrahedral carbinolamine intermediate.

The Mechanism (Acid Catalysis)

The reaction is acid-catalyzed but pH-sensitive.

  • Nucleophilic Attack: The hydrazide's terminal nitrogen (enhanced by the alpha-effect) attacks the aldehyde carbonyl.

  • Proton Transfer: Formation of the carbinolamine intermediate.

  • Dehydration: The rate-determining step is often the acid-catalyzed elimination of water to form the C=N double bond.

Note on pH: At very low pH, the hydrazide is protonated (


), rendering it non-nucleophilic. At high pH, the dehydration step is slow. The optimal window is typically pH 4.5 – 5.5 .
Visualization: Reaction Mechanism

HydrazoneMechanism Start Hydroxyproline Hydrazide (Nucleophile) Inter1 Tetrahedral Intermediate (Carbinolamine) Start->Inter1 Nucleophilic Attack (Alpha-Effect) Aldehyde Aldehyde (Electrophile) Aldehyde->Inter1 Transition Acid Catalysis (Dehydration) Inter1->Transition Proton Transfer Product Hydrazone Product Transition->Product - H2O (Rate Limiting)

Caption: Acid-catalyzed condensation pathway. The dehydration step (green) is rate-limiting at neutral pH.

Strategic Optimization: Selecting the Right Conditions

The choice of conditions depends entirely on the "Track" of your experiment: Synthetic Organic Chemistry (Track A) or Bioconjugation (Track B).

Table 1: Condition Comparison Matrix
ParameterTrack A: Small Molecule SynthesisTrack B: Bioconjugation / Peptide Ligation
Solvent Ethanol (EtOH), Methanol (MeOH)Aqueous Buffer (NaOAc, MES), DMSO/H2O
Concentration High (0.1 M - 0.5 M)Low (10 µM - 1 mM)
Catalyst Glacial Acetic Acid (AcOH), HClAniline (10-100 mM)
Temperature Reflux (

C)
Room Temperature (

C)
Time 2 - 6 Hours4 - 24 Hours
Purification Recrystallization / FiltrationDialysis / SEC / HPLC

Experimental Protocols

Protocol A: Small Molecule Synthesis (High Yield)

Use this for synthesizing discrete hydroxyproline-drug conjugates or bioactive Schiff bases.

Materials:

  • L-4-Hydroxyproline hydrazide (or N-protected derivative)

  • Target Aldehyde (aromatic or aliphatic)[1][2][3]

  • Solvent: Absolute Ethanol (preferred) or Methanol[3][4]

  • Catalyst: Glacial Acetic Acid[1][3]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of hydroxyproline hydrazide in absolute ethanol (approx. 10-20 mL per gram).

    • Expert Note: If the hydrazide is not fully soluble, add small amounts of water or heat gently. Hydroxyproline derivatives can be zwitterionic and polar.

  • Addition: Add 1.0 – 1.1 equivalents of the aldehyde.

  • Catalysis: Add catalytic glacial acetic acid (typically 2-3 drops per 5 mmol scale).

    • Why: The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic without fully protonating the hydrazide.

  • Reflux: Attach a condenser and reflux the mixture at

    
    C for 3–6 hours. Monitor reaction progress via TLC (System: CHCl3/MeOH).
    
  • Work-up:

    • Precipitation: Upon cooling to room temperature (or

      
      C), the hydrazone product often precipitates as a solid.
      
    • Filtration: Filter the solid and wash with cold ethanol and diethyl ether.

    • Recrystallization: If necessary, recrystallize from hot ethanol/water to remove unreacted aldehyde.

Protocol B: Bioconjugation (Mild Conditions)

Use this for labeling oxidized glycoproteins, modifying peptide hydrogels, or attaching hydroxyproline linkers to sensitive payloads.

Materials:

  • Peptide/Protein-Aldehyde (e.g., periodate-oxidized sugar)

  • Hydroxyproline Hydrazide Linker

  • Buffer: 0.1 M Sodium Acetate (NaOAc), pH 5.5

  • Catalyst: Aniline (Optional but recommended)

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 0.1 M NaOAc buffer and adjust pH to 5.5.

    • Expert Note: Avoid phosphate buffers if possible, as they can sometimes catalyze side reactions or inhibit the specific acid catalysis needed here.

  • Catalyst Addition (The "Turbo" Step): Add aniline to the buffer to a final concentration of 10–100 mM.

    • Mechanism:[3][5] Aniline reacts rapidly with the aldehyde to form a Schiff base (anilinium ion), which is far more reactive toward the hydrazide than the free aldehyde. This increases the rate by 10-100x.

  • Reaction: Dissolve the aldehyde-containing biomolecule in the buffer. Add 5–10 equivalents of hydroxyproline hydrazide (dissolved in water or DMSO if needed).

  • Incubation: Incubate at room temperature for 4–16 hours.

  • Purification: Remove excess small molecules (hydrazide/aniline) via dialysis, size-exclusion chromatography (SEC), or desalting columns.

Troubleshooting & Critical Quality Attributes (CQA)

Workflow Decision Tree

OptimizationWorkflow Start Start: Define Substrates SolubilityCheck Is the Aldehyde Water Soluble? Start->SolubilityCheck NoWater No (Hydrophobic) SolubilityCheck->NoWater YesWater Yes (Biomolecule) SolubilityCheck->YesWater SolventA Use Ethanol/Methanol (Protocol A) NoWater->SolventA Reflux Reflux (70°C) Cat: AcOH SolventA->Reflux Analysis Analyze: NMR / MS / HPLC Reflux->Analysis SolventB Use NaOAc Buffer pH 5.5 (Protocol B) YesWater->SolventB CatalystB Add Aniline (100 mM) Room Temp SolventB->CatalystB CatalystB->Analysis

Caption: Decision tree for selecting the optimal protocol based on substrate solubility.

Common Issues and Fixes
  • Low Yield (Track A): If the product does not precipitate, the hydrazone might be too soluble in ethanol. Try concentrating the solution by 50% on a rotovap and cooling to

    
    C. Alternatively, add water dropwise to induce precipitation (the "cloud point" method).
    
  • Hydrolysis (Instability): If the hydrazone degrades during HPLC, check the mobile phase pH. Avoid TFA (pH < 2) in the mobile phase; use Ammonium Acetate (pH 4.5-6.5) or Formic Acid (pH ~2.5, but run fast) only if necessary.

  • Incomplete Reaction (Track B): If the bioconjugation yield is low, the aldehyde might be hydrated (gem-diol form). Increasing the aniline concentration shifts the equilibrium toward the reactive Schiff base.

References

  • General Hydrazone Chemistry & Aniline Catalysis

    • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
  • Hydroxyproline Hydrazide Synthesis & Applications

    • Gomha, S. M., et al. (2024). "Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies." Processes.
  • Hydrazone Linkers in Drug Delivery

    • Bruckdorfer, T., et al. (2020). "Convenient method of peptide hydrazide synthesis using a new hydrazone resin." 35th European Peptide Symposium Proceedings.
  • Reaction Conditions & Solvents

    • Husain, A., et al. (2015). "Synthesis and biological evaluation of new hydrazide-Schiff bases." Bangladesh Journal of Pharmacology.
  • Bioconjugation Protocols

    • Thermo Fisher Scientific. "Carbonyl-Reactive Crosslinker Chemistry."

Sources

Application

Solid-Phase Synthesis of C-Terminal Hydroxyproline Hydrazides: A Detailed Guide for Researchers

Introduction: The Significance of C-Terminal Modified Peptides The C-terminus of a peptide is a critical determinant of its biological activity, stability, and pharmacokinetic properties. Modification of this terminus wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of C-Terminal Modified Peptides

The C-terminus of a peptide is a critical determinant of its biological activity, stability, and pharmacokinetic properties. Modification of this terminus with non-canonical functional groups, such as hydrazides, offers a powerful strategy for drug discovery and development. C-terminal peptide hydrazides are valuable intermediates for creating peptide conjugates, cyclic peptides, and peptide-based biomaterials.[1][2] They can also serve as thioester surrogates in native chemical ligation for the synthesis of larger proteins.[3][4] The incorporation of a hydroxyproline residue, particularly at or near the C-terminus, can induce specific conformational constraints, enhancing proteolytic stability and receptor binding affinity. This application note provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides featuring a C-terminal hydroxyproline hydrazide, a motif of growing interest in medicinal chemistry.

Strategic Considerations for Synthesis

The successful solid-phase synthesis of a C-terminal hydroxyproline hydrazide peptide necessitates careful consideration of several key factors, from the choice of the solid support to the final cleavage and deprotection strategy. The overall workflow is designed to ensure the stability of the hydrazide moiety and the hydroxyl group of the proline derivative throughout the synthesis.

The Lynchpin: Choosing the Right Solid Support and Linker

The foundational choice in this synthesis is the solid support and its associated linker. For the generation of a C-terminal hydrazide, a resin that allows for cleavage via hydrazinolysis or a pre-loaded hydrazide linker is required.

  • Hydrazinolysis of Standard Resins: While conceptually straightforward, direct hydrazinolysis of peptides from standard resins like Merrifield or Wang can be inefficient and lead to side products.[5]

  • Specialized Hydrazide Resins: A more elegant and efficient approach involves the use of a "safety-catch" linker or a pre-formed hydrazide resin.[6][7] The 2-chlorotrityl chloride (2-CTC) resin is a versatile starting point. It can be readily converted to a hydrazide-functionalized resin by reaction with a protected hydrazine derivative, such as Fmoc-carbazate.[8] This strategy offers high loading efficiency and mild cleavage conditions, preserving the integrity of the peptide.

Orthogonal Protection: Safeguarding Reactive Functionalities

A robust orthogonal protecting group strategy is paramount to prevent unwanted side reactions during peptide chain elongation.

  • α-Amino Group Protection: The widely used Fmoc (9-fluorenylmethyloxycarbonyl) group is the protection of choice for the α-amino group of the incoming amino acids.[9] Its lability to mild basic conditions (e.g., piperidine in DMF) ensures that the acid-sensitive C-terminal linker and side-chain protecting groups remain intact.

  • Hydroxyproline Side-Chain Protection: The secondary hydroxyl group of hydroxyproline must be protected to prevent acylation during coupling steps. The tert-butyl (tBu) ether is a suitable protecting group, as it is stable to the basic conditions of Fmoc deprotection and is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection step.[10]

  • Other Side-Chain Protection: Standard acid-labile protecting groups should be used for other trifunctional amino acids present in the sequence (e.g., Boc for Lys, Trt for His, Pbf for Arg).[9][10]

Experimental Workflow: A Step-by-Step Protocol

The following section outlines a detailed protocol for the synthesis of a model peptide with a C-terminal hydroxyproline hydrazide.

SPPS_Workflow Resin_Prep Resin Preparation (2-CTC Resin + Fmoc-Carbazate) Fmoc_Deprotection_1 Fmoc Deprotection Resin_Prep->Fmoc_Deprotection_1 Hyp_Coupling Coupling of Fmoc-Hyp(tBu)-OH Fmoc_Deprotection_1->Hyp_Coupling Capping Capping (Optional) Hyp_Coupling->Capping Chain_Elongation Iterative Chain Elongation (Fmoc-AA-OH Coupling & Deprotection) Capping->Chain_Elongation Final_Fmoc_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Fmoc_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, MS/MS) Purification->Analysis

Figure 1: General workflow for the solid-phase synthesis of C-terminal hydroxyproline hydrazide peptides.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chlorotrityl chloride resin100-200 mesh, 1% DVBRecommended SPPS supplier
Fmoc-carbazateSynthesis gradeRecommended SPPS supplier
Fmoc-Hyp(tBu)-OHSynthesis gradeRecommended SPPS supplier
Fmoc-protected amino acidsSynthesis gradeRecommended SPPS supplier
HBTU/HOBt or HATU/HOAtCoupling reagentsRecommended SPPS supplier
N,N-Diisopropylethylamine (DIPEA)Reagent gradeStandard chemical supplier
PiperidineReagent gradeStandard chemical supplier
Dichloromethane (DCM)AnhydrousStandard chemical supplier
N,N-Dimethylformamide (DMF)Peptide synthesis gradeStandard chemical supplier
Trifluoroacetic acid (TFA)Reagent gradeStandard chemical supplier
Triisopropylsilane (TIS)Reagent gradeStandard chemical supplier
Acetonitrile (ACN)HPLC gradeStandard chemical supplier
WaterHPLC grade
Protocol

Part 1: Preparation of Hydrazide Resin

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Fmoc-Carbazate Loading: In a separate flask, dissolve Fmoc-carbazate (1.5 eq) and DIPEA (3.0 eq) in a minimal amount of DMF. Add this solution to the swollen resin and shake at room temperature for 4 hours.

  • Capping: To cap any remaining reactive sites, add methanol (1 mL) and shake for 30 minutes.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

  • Loading Determination: Determine the loading of the Fmoc-hydrazide on the resin by spectrophotometric analysis of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small sample.

Part 2: Peptide Chain Elongation (Fmoc/tBu Strategy)

  • Fmoc Deprotection: Swell the hydrazide resin in DMF (10 mL) for 30 minutes. Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 10 mL).

  • Hydroxyproline Coupling:

    • Pre-activate a solution of Fmoc-Hyp(tBu)-OH (3.0 eq), HBTU/HOBt (or HATU/HOAt) (3.0 eq), and DIPEA (6.0 eq) in DMF (5 mL) for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Iterative Synthesis: Repeat steps 1 and 2 (using the appropriate Fmoc-amino acid) for each subsequent amino acid in the peptide sequence.

Part 3: Cleavage and Deprotection

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Part 2, step 1.

  • Resin Washing and Drying: Wash the peptidyl resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dried peptidyl resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Chemical_Reaction cluster_loading Resin Functionalization cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection Resin 2-CTC-Resin Hydrazide_Resin Resin-Linker-NH-NH-Fmoc Resin->Hydrazide_Resin + Fmoc_Carbazate, DIPEA Fmoc_Carbazate Fmoc-NH-NH2 Deprotected_Hydrazide_Resin Resin-Linker-NH-NH2 Hydrazide_Resin->Deprotected_Hydrazide_Resin Piperidine/DMF Peptidyl_Resin Peptide-Hyp(tBu)-NH-NH-Linker-Resin Deprotected_Hydrazide_Resin->Peptidyl_Resin + Fmoc-Hyp(tBu)-OH, Coupling Reagents + Iterative Synthesis Fmoc_Hyp Fmoc-Hyp(tBu)-OH Final_Peptide Peptide-Hyp-OH-NH-NH2 Peptidyl_Resin->Final_Peptide + Cleavage_Cocktail Cleavage_Cocktail TFA/TIS/H2O

Figure 2: Key chemical transformations in the synthesis of a C-terminal hydroxyproline hydrazide peptide.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. The purity of the final product should be assessed by analytical RP-HPLC, and its identity confirmed by mass spectrometry (e.g., LC-MS and MS/MS sequencing).

Troubleshooting and Key Considerations

ProblemPotential CauseSuggested Solution
Low loading of Fmoc-carbazateIncomplete reaction, moistureEnsure anhydrous conditions. Increase reaction time or temperature slightly.
Incomplete couplingSteric hindrance, aggregationUse a more powerful coupling reagent (e.g., HATU). Double couple.
Side-product formation during cleavageScavenger inefficiencyEnsure adequate scavengers (TIS) are used, especially for Trp, Met, Cys containing peptides.
Epimerization of C-terminal residueOver-activation, strong baseUse milder activation conditions. Avoid prolonged exposure to strong bases.

Conclusion

The solid-phase synthesis of peptides with C-terminal hydroxyproline hydrazides is a robust and accessible methodology for creating novel peptide analogues with potentially enhanced therapeutic properties. By employing a suitable hydrazide linker strategy, orthogonal protection, and optimized coupling and cleavage conditions, researchers can efficiently generate these valuable compounds for a wide range of applications in drug discovery and chemical biology. The protocols and considerations outlined in this application note provide a solid foundation for the successful synthesis and purification of these modified peptides.

References

  • Wang, S. S. (1975). Solid-phase synthesis of protected peptide hydrazides. Preparation and application of hydroxymethyl resin and 3-(p-benzyloxyphenyl)-1,1-dimethylpropyloxycarbonylhydrazide resin. The Journal of Organic Chemistry, 40(9), 1235–1239. [Link]

  • Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature protocols, 8(12), 2483–2495. [Link]

  • Bodanszky, M., & Sheehan, J. T. (1966). Solid-phase synthesis of protected peptide hydrazides. Chemistry & Industry, (38), 1597-1598.
  • Pineda, R. A., & Jolliffe, K. A. (2015). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. ChemRxiv. [Link]

  • Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645-7649. [Link]

  • Camarero, J. A. (2008). Safety-catch linkers for solid-phase peptide synthesis. Peptide Science, 90(3), 323-333. [Link]

  • Peters, C., & Waldmann, H. (2001). Cleavage of the aryl hydrazide linker under mild oxidative conditions. Journal of the Chemical Society, Perkin Transactions 1, (13), 1264-1265. [Link]

  • Woo, Y. H., Mitchell, A. R., & Camarero, J. A. (2007). The use of aryl hydrazide linkers for the solid phase synthesis of chemically modified peptides. International journal of peptide research and therapeutics, 13(1-2), 143-150. [Link]

  • Camarero, J. A. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Nishimura, Y., Hachisuka, M., Taniguchi, A., & Narumi, T. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Exploration of Drug Science, 1(4), 312-325. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Albericio, F., & Carpino, L. A. (2020). Cleavable linker for peptide synthesis.
  • Fridkin, M., & Gilon, C. (2009). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • Zhang, Y., Li, X., & Li, Y. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2187. [Link]

  • Harris, P. W., & Brimble, M. A. (2013). A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(12), 4817–4827. [Link]

  • van den Berg, A. J., & Meijer, E. W. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of peptide science: an official publication of the European Peptide Society, 12(9), 543–550. [Link]

  • Bofill, J. M., & Albericio, F. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. Organic Letters, 24(32), 5961–5965. [Link]

  • Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454–477. [Link]

  • Thompson, R. E., & Muir, T. W. (2017). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Biopolymers, 108(1), e23001. [Link]

  • van der Meijden, M. (2018). Enzymatic peptide synthesis and modification. Research Explorer. [Link]

  • Macmillan, D. (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. UCL Discovery. [Link]

  • Zhang, C., & Pentelute, B. L. (2016). C-Terminal Modification of Fully Unprotected Peptide Hydrazides via in Situ Generation of Isocyanates. Organic letters, 18(6), 1282–1285. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of hydrazide-based native chemical ligation

Welcome to the Hydrazide-NCL Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond standard protocols and address the fundamental physical chemistry that dictates the suc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Hydrazide-NCL Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond standard protocols and address the fundamental physical chemistry that dictates the success or failure of your hydrazide-based Native Chemical Ligation (NCL) experiments.

Peptide hydrazides have revolutionized chemical protein synthesis by serving as stable, easily synthesized thioester precursors. However, the transient nature of the acyl azide intermediate makes this workflow highly sensitive to environmental parameters. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to help you maximize your ligation yields.

I. The Mechanistic Pathway: Activation to Ligation

To troubleshoot effectively, you must first understand the causality of the reaction cascade. The conversion of a stable peptide hydrazide to a reactive thioester relies on a precisely timed sequence of oxidation and thiolysis.

NCL_Workflow H Peptide Hydrazide (-NHNH2) Ox Oxidation NaNO2, pH 3.0, -15°C H->Ox A Acyl Azide (-N3) Ox->A Thio Thiolysis MPAA, pH 5.0 A->Thio T Peptide Thioester (-S-Ar) Thio->T Lig Ligation N-Cys Peptide, pH 6.5 T->Lig P Ligated Protein Lig->P

Mechanistic workflow of hydrazide-based NCL: Oxidation, thiolysis, and ligation.

II. Troubleshooting Guide & FAQs

Q1: My LC-MS shows incomplete oxidation of the peptide hydrazide. How do I drive this to completion? The Causality: Oxidation of the hydrazide to the acyl azide requires nitrous acid (


), which is generated in situ from sodium nitrite (

). The pKa of nitrous acid is ~3.3. If your buffer pH drifts above 3.5, the concentration of the active oxidizing species plummets, stalling the reaction. The Fix: Ensure your activation buffer is strictly maintained at pH 3.0 using a strong buffering agent (e.g., 0.2 M

)[1]. Always use freshly prepared

solutions, as it degrades rapidly upon exposure to air and moisture.

Q2: I am seeing +29 Da and +16 Da adducts on my peptide after oxidation. Am I over-oxidizing my sequence? The Causality: The highly reactive nitrous acid can oxidize sensitive side chains. A +29 Da mass shift indicates the formation of S-nitrosocysteine (S-NO) on internal unprotected cysteines. A +16 Da shift indicates irreversible oxidation of Methionine or Tryptophan. The Fix: The S-NO modification on Cysteine is fully reversible and will spontaneously reduce back to a free thiol upon the addition of your exogenous thiol (e.g., MPAA) during the thiolysis step[2]. To prevent the irreversible oxidation of Met and Trp, you must strictly control the temperature between -10 °C and -20 °C and limit the oxidation window to exactly 15–30 minutes[1][2].

Q3: My acyl azide intermediate seems to disappear, but I am not getting the thioester. Where is my peptide going? The Causality: Acyl azides are highly susceptible to hydrolysis, converting into unreactive carboxylic acids. This typically occurs if the pH is raised too quickly before the thiol is present, or if the thiolysis step is delayed. The Fix: You must add your thiol (typically 4-mercaptophenylacetic acid, MPAA) before adjusting the pH to 5.0[1]. MPAA acts as a nucleophile to rapidly trap the transient acyl azide, forming the stable thioester and outcompeting the hydrolysis pathway.

Q4: My ligation yield drops significantly when my C-terminal residue is Asp, Asn, or Gln. Why does this happen? The Causality: When activated as an acyl azide or thioester, the side chains of Asp, Asn, and Gln can act as internal nucleophiles. This leads to intramolecular cyclization (forming aspartimide or glutarimide-like structures), which permanently terminates the reactive C-terminus and prevents intermolecular ligation[2]. The Fix: From a strategic standpoint, avoid designing ligation junctions at Asp, Asn, or Gln. If your synthetic route strictly requires ligation at these sites, you must utilize highly optimized, low-temperature ligation conditions, though yields will inherently remain lower than standard junctions.

III. Quantitative Data & Critical Parameters

To maintain a self-validating system, ensure your reaction parameters strictly adhere to the following thresholds. Deviation from these values is the primary cause of yield loss.

ParameterOptimal RangeCritical ThresholdConsequence of Deviation
Oxidation pH 3.0> 3.5Incomplete formation of acyl azide due to lack of

.
Oxidation Temp -15 °C to -10 °C> -5 °CIrreversible oxidation of Met/Trp; increased hydrolysis.

Equivalents
10 – 20 eq< 10 eqStalled oxidation; unreacted hydrazide precursor.
MPAA Concentration 40 – 100 mM< 40 mMSlow thiolysis leading to acyl azide hydrolysis.
Ligation pH 6.5 – 7.0> 7.5Thioester hydrolysis outcompetes NCL kinetics.

IV. Self-Validating Experimental Protocol

This step-by-step methodology ensures that each phase of the reaction is validated before proceeding, minimizing the risk of catastrophic yield loss[1][3].

Phase 1: Solubilization & Preparation

  • Dissolve the peptide hydrazide (1 eq, typically 1–2 mM) in Activation Buffer (6 M Guanidinium Hydrochloride (Gdn·HCl), 200 mM

    
    ).
    
  • Validation Checkpoint: Measure the pH of the solution. Adjust strictly to pH 3.0 using 1 M HCl or 1 M NaOH.

  • Chill the solution in a salt/ice bath to -10 °C to -15 °C for 10 minutes.

Phase 2: Oxidation (Azide Formation) 4. Prepare a fresh stock of 1 M


 in Activation Buffer.
5. Add 10 to 20 equivalents of 

to the chilled peptide solution. 6. Incubate for exactly 20 to 30 minutes at -15 °C. 7. Validation Checkpoint: Pull a 1 µL aliquot, quench in 50% acetonitrile/water, and analyze via LC-MS. You should observe a mass shift of -15 Da (loss of

, addition of

).

Phase 3: Thiolysis (Thioesterification) 8. Add 40 equivalents of MPAA (or enough to reach 40–100 mM final concentration) directly to the cold reaction mixture. 9. Carefully adjust the pH to 5.0 to initiate thiolysis. Incubate for 5–10 minutes at room temperature. 10. Validation Checkpoint: LC-MS analysis should confirm the complete disappearance of the acyl azide and the quantitative formation of the MPAA-thioester (+134 Da relative to the free acid).

Phase 4: Native Chemical Ligation 11. Add the N-terminal Cysteine peptide (1 to 1.2 eq) directly to the reaction mixture. 12. Adjust the pH to 6.5 – 7.0 to initiate the NCL cascade. 13. (Optional but Recommended): Add 20–50 mM TCEP (Tris(2-carboxyethyl)phosphine) to keep cysteines reduced and prevent disulfide dimerization. 14. Monitor the reaction via LC-MS over 2 to 24 hours. Upon completion, quench by lowering the pH to 3.0 before RP-HPLC purification.

V. References

  • Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic. URL:[Link]

  • Pan, M., Gao, S., Zheng, Y., Tan, X., Lan, H., Tan, X., Sun, D., Lu, L., Wang, T., Zheng, Q., Huang, Y., Wang, J., & Liu, L. (2019). Chemical Synthesis of Structurally Defined Phosphorylated Ubiquitins Suggests Impaired Parkin Activation by Phosphorylated Ubiquitins with a Non-Phosphorylated Distal Unit. CCS Chemistry. URL:[Link]

  • Agouridas, V., El Mahdi, O., Diemer, V., Cargoët, M., Pannecoucke, X., & Melnyk, O. (2019). Native Chemical Ligation of Peptides and Proteins. PMC (PubMed Central). URL:[Link]

Sources

Optimization

troubleshooting low enantioselectivity in hydroxyproline hydrazide catalysis

The following guide is structured as a high-level technical support resource designed for organic chemists and process development scientists. It moves beyond basic textbook definitions to address the nuanced failure mod...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical support resource designed for organic chemists and process development scientists. It moves beyond basic textbook definitions to address the nuanced failure modes of Hydroxyproline Hydrazide organocatalysts.

Topic: Troubleshooting Low Enantioselectivity (ee) Ticket Priority: High (Methodology Optimization) Agent: Senior Application Scientist, Catalysis Division

Introduction: The Bifunctional Balancing Act

Welcome to the technical support center. If you are using a hydroxyproline hydrazide catalyst (e.g., derived from trans-4-hydroxy-L-proline), you are likely attempting an asymmetric transformation such as an aldol reaction, Michael addition, or


-functionalization.

The Core Mechanism: Unlike simple proline, your catalyst operates via a bifunctional mode .[1] The secondary amine forms an active enamine/iminium intermediate with the substrate, while the hydrazide moiety (


 or substituted variant) acts as a hydrogen-bond donor to direct the electrophile.

The Problem: Low enantioselectivity (ee) in this system is rarely random. It usually stems from a disruption of the rigid hydrogen-bonding network required for the transition state, or a competing "background" reaction that bypasses the catalyst entirely.

Part 1: Diagnostic Workflow

Before altering variables, use this logic tree to isolate the failure mode.

TroubleshootingFlow Start ISSUE: Low Enantioselectivity (ee) CheckRate Is the Reaction Rate also slow? Start->CheckRate CheckBackground Run Background Reaction (No Catalyst) CheckRate->CheckBackground Yes (Slow & Low ee) CheckSolvent Check Solvent Water Content (Karl Fischer) CheckRate->CheckSolvent No (Rate is fine) AcidIssue Action: Optimize Acid Additive (pKa Match) CheckBackground->AcidIssue No Product Formed RacemicBackground Action: Lower Temp or Dilute Reaction CheckBackground->RacemicBackground Significant Product Formed CheckLinearity Check Non-Linear Effects (Catalyst Aggregation) CheckSolvent->CheckLinearity Strictly Anhydrous SolventIssue Action: Switch to Anhydrous or Hydrophobic Solvent CheckSolvent->SolventIssue High Water Content CheckLinearity->AcidIssue Linear Response Aggregation Action: Add Chaotropic Agent or Change Loading CheckLinearity->Aggregation Non-linear ee vs Loading

Figure 1: Logical decision tree for isolating the root cause of stereocontrol loss.

Part 2: Troubleshooting Modules
Module 1: The Chemical Environment (Solvent & Water)

The Issue: Hydroxyproline hydrazides rely on precise H-bonding (N-H


 O=C) to orient the electrophile.
The Causality:  Protic solvents (MeOH, EtOH) or excess water compete for these H-bonds. While some proline derivatives work in water, hydrazides often lose selectivity because water disrupts the specific "hydrazide-electrophile" interaction, leading to a loose transition state.
  • Q: My reaction works in DMF but the ee is only 40%. Why?

    • A: DMF is a strong H-bond acceptor. It can disrupt the intramolecular H-bond within the catalyst or the intermolecular bond to the substrate.

    • Fix: Switch to non-polar, non-coordinating solvents like Toluene, DCM, or THF. If solubility is an issue, use a co-solvent system (e.g., CHCl

      
      /IPA 9:1) but minimize the polar component.
      
  • Q: Should I use molecular sieves?

    • A: Yes. Unless your specific catalyst is designed for aqueous media (e.g., surfactant-type), water hydrolyzes the iminium intermediate and disrupts stereocontrol. Add 4Å molecular sieves to the reaction vessel.

Module 2: The Acid Additive (The "Goldilocks" Zone)

The Issue: Acid additives (co-catalysts) are required to accelerate enamine formation/hydrolysis, but they are a double-edged sword. The Causality:

  • Too Strong/Too Much: Catalyzes the racemic background reaction (acid-catalyzed enolization) or protonates the hydrazide nitrogen, deactivating the directing group.

  • Too Weak: Slow turnover allows uncatalyzed pathways to compete over long reaction times.

Optimization Table: Acid Additive Screening

Acid AdditivepKa (approx)Risk ProfileRecommendation
TFA / p-TsOH < 1High Risk. Causes rapid racemic background reaction.Avoid unless substrate is extremely unreactive.
Benzoic Acid / DNBA 4.2 / 3.4Moderate. Standard starting point.Good balance of rate vs. selectivity.
Acetic Acid 4.8Low Risk. Rate may be too slow.Use if ee is high but yield is low.
Phenol 10Safe. Minimal background reaction.Use for highly reactive substrates (e.g., nitroolefins).
  • Protocol: Run parallel screens with 10-20 mol% of Benzoic acid vs. 2,4-Dinitrobenzoic acid (DNBA). If ee drops with stronger acid, the background reaction is the culprit.

Module 3: Kinetic Parameters & Background Reaction

The Issue: The catalyst provides a low-energy chiral pathway (


). The reagents can also react via a higher-energy achiral pathway (

). The Causality: If

is significant relative to

, ee drops. This often happens at higher temperatures or high concentrations.
  • Q: Will lowering the temperature always improve ee?

    • A: Generally, yes (Enthalpic control). Lowering T suppresses the higher activation energy racemic pathway more than the catalyzed pathway.

    • Limit: If T is too low, the catalyst might precipitate or the rate becomes so slow that trace impurities catalyze the reaction.

    • Target: Try -10°C to 0°C.

Part 3: Mechanistic Visualization

Understanding the transition state is crucial for rationalizing the failure.

TransitionState cluster_catalyst Hydroxyproline Hydrazide Scaffold ProlineN N SubstrateO O ProlineN->SubstrateO Enamine Formation HydrazideNH NH Electrophile Electrophile HydrazideNH->Electrophile H-Bond Direction Electrophile->SubstrateO Stereoselective Attack

Figure 2: Simplified Transition State. The Hydrazide NH must H-bond to the Electrophile to differentiate the faces. Water or polar solvents break the red dashed line.[2]

Part 4: Essential Validation Protocols
Protocol A: The "Background Check" (Mandatory)

Purpose: To quantify how much product is formed without the chiral influence.

  • Set up a reaction vial with all reagents and solvent (Substrate + Electrophile + Acid Additive).

  • Exclude the Catalyst.

  • Run at the exact temperature and time intended for the actual experiment.

  • Analyze: If you see >5% conversion by NMR/HPLC, your system has a "Background Leak."

    • Fix: Lower concentration, reduce acid strength, or lower temperature.

Protocol B: Non-Linear Effect (NLE) Study

Purpose: To check if your catalyst is aggregating (forming inactive/non-selective dimers).

  • Prepare catalysts with varying ee (e.g., 100% ee, 50% ee, 20% ee mixture of D/L catalyst).

  • Run the standard reaction with these catalysts.

  • Plot Product ee (Y-axis) vs. Catalyst ee (X-axis).

  • Result:

    • Linear Line: Catalyst acts as a monomer (Good).

    • Curved Line: Catalyst aggregates.

    • Fix for Aggregation: Dilute the reaction or add a "chaotropic" salt (e.g., LiCl) to break up aggregates.

References
  • List, B., et al. (2000).[1][3][4] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • Hayashi, Y., et al. (2006).[5] Highly Diastereo- and Enantioselective Direct Aldol Reactions in Water.[5][6] Angewandte Chemie International Edition. Link

  • Scarpi, D., et al. (2025). Recent Advances in the

    
    -Hydrazination of Carbonyl Compounds. European Journal of Organic Chemistry. Link
    
  • Reiser, O., et al. (2023). A Pathway for Aldol Additions Catalyzed by L-Hydroxyproline-Peptides. Molecules. Link

  • Gong, L.Z., et al. (2023). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Heterocycles. Link

Sources

Troubleshooting

Technical Support Center: Hydroxyproline Hydrazide Bioconjugation

This guide functions as an autonomous Technical Support Center for researchers optimizing Hydroxyproline (Hyp) and Proline (Pro) hydrazide bioconjugation.[1] Status: Operational | Tier: L3 Engineering Support Subject: Op...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as an autonomous Technical Support Center for researchers optimizing Hydroxyproline (Hyp) and Proline (Pro) hydrazide bioconjugation.[1]

Status: Operational | Tier: L3 Engineering Support Subject: Optimization of pH Conditions for Oxidative N-Terminal Coupling

Executive Summary: The Chemistry of the Ask

You are likely performing a site-selective modification of a protein containing an N-terminal Hydroxyproline (or Proline) . Unlike standard amine coupling (lysine), this protocol relies on a two-step oxidative strategy:[1]

  • Oxidative Cleavage/Oxidation: Using Sodium Periodate (

    
    ) to convert the N-terminal imino acid into a reactive ketone  or aldehyde .[2]
    
  • Ligation: Reacting this new carbonyl handle with a hydrazide functionalized payload to form a hydrazone bond.

The Critical Variable: pH is not a static number here; it is a dynamic lever that must be adjusted between Step 1 (Oxidation) and Step 2 (Ligation) to balance reactivity, stability, and protein solubility.[1]

Module 1: The Thermodynamic Landscape (Why pH Matters)

To troubleshoot effectively, you must understand the competing forces at play.

ParameterAcidic Conditions (pH 4.0 – 5.0)Neutral Conditions (pH 6.5 – 7.[1]5)
Hydrazide Reactivity Low. The hydrazide group (

) becomes protonated (

), reducing its nucleophilicity.[1]
High. The hydrazide is unprotonated and ready to attack the carbonyl.
Carbonyl Activation High. Acid catalysis protonates the carbonyl oxygen, making it more electrophilic (susceptible to attack).[1]Low. The carbonyl is stable and less electrophilic without catalysis.
Hydrazone Stability Low. The final bond is reversible and can hydrolyze back to starting materials.High. The hydrazone bond is kinetically stable (though thermodynamically reversible over long periods).
Protein Stability Variable. Many proteins precipitate near their pI or unfold in acid.High. Physiological conditions preserve native folding.

The "Goldilocks" Solution:

  • Classical Method: Perform ligation at pH 4.5 . (Fastest kinetics, but risks protein precipitation).[1]

  • Modern Method (Recommended): Perform ligation at pH 7.0 using Aniline Catalysis .[1] Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that the hydrazide rapidly attacks.[3]

Module 2: Visualizing the Workflow

The following diagram illustrates the optimized pathway, highlighting the critical pH shift or Catalysis decision point.

BioconjugationWorkflow Start Protein with N-terminal Hyp/Pro Oxidation Step 1: Oxidation (NaIO4, pH 7.0) Start->Oxidation Mild Oxidation Intermediate Reactive Ketone Intermediate Oxidation->Intermediate Generates Carbonyl Decision Choose Ligation Strategy Intermediate->Decision PathAcid Acid Strategy (pH 4.5) Decision->PathAcid Robust Proteins PathCat Catalytic Strategy (pH 7.0 + Aniline) Decision->PathCat Labile Proteins (Recommended) Final Stable Hydrazone Conjugate PathAcid->Final Acid Catalysis PathCat->Final Nucleophilic Catalysis

Figure 1: Decision tree for N-terminal Hydroxyproline bioconjugation showing the two distinct pH pathways.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes encountered in the lab.

Category A: Reaction Efficiency

Q: I see the oxidized intermediate (ketone) on MS, but the hydrazide coupling yield is <10%. I'm at pH 7.4.

  • Diagnosis: At pH 7.4, the carbonyl is not electrophilic enough to react with the hydrazide spontaneously. The reaction is kinetically stalled.

  • Solution: You have two options:

    • Add a Catalyst: Add 10–100 mM Aniline (or m-phenylenediamine for faster kinetics) to the reaction mixture. This maintains pH 7.0 but accelerates the rate by 10-100x.

    • Drop the pH: Buffer exchange into 100 mM Sodium Acetate, pH 4.5 . This utilizes acid catalysis.[4]

Q: I am using Aniline at pH 7.0, but my yield is still low. Why?

  • Diagnosis: Aniline concentration is likely too low.

  • Solution: Aniline catalysis is concentration-dependent.[1][5] Ensure you are using at least 10 mM final concentration. For difficult substrates, 100 mM is standard.[1] Note: Ensure the aniline is pure and not oxidized (it should be clear/yellow, not dark brown).[1]

Category B: Protein Stability

Q: My protein precipitates immediately when I lower the pH to 4.5 for the coupling step.

  • Diagnosis: Your protein's isoelectric point (pI) might be near 4.5, causing aggregation, or it is simply acid-labile.[1]

  • Solution: Abandon the acidic protocol immediately. Switch to the Aniline-Catalyzed Neutral pH Protocol .

    • Protocol: Perform oxidation at pH 7.0 (PBS). Quench periodate. Add hydrazide payload + 100 mM Aniline, keeping the buffer at pH 7.0.

Category C: Side Reactions

Q: I see "Over-oxidation" (+16 Da or +32 Da) peaks in addition to my ketone.

  • Diagnosis: Periodate is a promiscuous oxidant. If left too long or at too high a concentration, it will oxidize Methionine (Met) to sulfoxide or cleave other bonds.[1]

  • Solution:

    • Strict Control: Limit oxidation to 15–30 minutes on ice (4°C).

    • Stoichiometry: Use only 2–5 equivalents of

      
      . Do not use a massive excess (e.g., 100x).
      
    • Quenching: Quench the reaction immediately with glycerol or excess methionine before moving to the coupling step.

Module 4: Optimized Protocol (The "Golden Standard")

This protocol balances reactivity with protein integrity using the Catalytic Strategy .

Reagents:

  • Buffer A: PBS pH 7.0 (Phosphate Buffered Saline).

  • Oxidant: 10 mM Sodium Periodate (

    
    ) in water (Freshly prepared).
    
  • Catalyst: 1 M Aniline stock (adjusted to pH 7.0 with HCl).

  • Payload: Hydrazide-functionalized molecule (e.g., Biotin-Hydrazide).[1][6]

Step-by-Step:

  • Oxidation (The Setup):

    • Dilute protein to 20–50 μM in Buffer A .

    • Add 5 equivalents of

      
      .[7]
      
    • Incubate at 4°C for 20 minutes (dark).

    • Checkpoint: This generates the N-terminal glyoxylyl (aldehyde) or ketone group.[1]

  • Quenching & Cleaning:

    • Add glycerol (final 5%) to quench unreacted periodate.[1]

    • Perform a rapid buffer exchange (Zeba spin column or dialysis) into fresh Buffer A to remove periodate and iodate byproducts.[1]

  • Ligation (The Coupling):

    • Add 10–20 equivalents of Hydrazide payload.

    • Add Aniline stock to a final concentration of 100 mM .

    • Critical: Verify pH is still 7.0 (Aniline can shift pH).[1]

    • Incubate at 25°C for 1–2 hours .

  • Purification:

    • Remove excess hydrazide and aniline via size-exclusion chromatography (SEC) or dialysis.[1]

References
  • Geoghegan, K. F., & Stroh, J. G. (1992). Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol.[1][8] Application to modification at N-terminal serine. Bioconjugate Chemistry, 3(2), 138–146.[1]

    • [1]

    • Context: Establishes the foundational mechanism for periodate oxidation of N-terminal 1,2-amino alcohols (analogous to N-terminal Hyp/Pro oxid
  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.[1] Bioconjugate Chemistry, 19(12), 2543–2548.[1]

    • [1]

    • Context: The authoritative source on using Aniline Catalysis to enable neutral pH ligation, avoiding the damaging acidic conditions previously required.
  • Witus, L. S., et al. (2013). Site-Specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction.[1] Journal of the American Chemical Society, 135(45), 17223–17229.[1]

    • [1]

    • Context: While focusing on PLP, this work (and related Francis lab papers) details the stability and reactivity of N-terminal ketones on Proline/Hydroxyproline residues.
  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation.[1][9] Bioconjugate Chemistry, 24(3), 333–342.[1]

    • [1]

    • Context: Introduces m-phenylenediamine (mPDA) as a superior catalyst to aniline at neutral pH, useful for difficult hydroxyproline couplings.[1]

Sources

Optimization

Technical Support Center: Purification of Hydrophilic Amino Acid Hydrazides

Welcome to our dedicated technical support center for the purification of hydrophilic amino acid hydrazides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the purification of hydrophilic amino acid hydrazides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these highly polar molecules. We understand the unique challenges associated with this class of compounds and have developed this resource to provide practical, field-proven insights and troubleshooting strategies.

Introduction: The Challenge of Purifying Hydrophilic Amino Acid Hydrazides

Hydrophilic amino acid hydrazides are valuable building blocks in medicinal chemistry and peptide science, often serving as key intermediates in the synthesis of therapeutic candidates. However, their high polarity, which contributes to their desirable biological properties, also presents significant purification challenges. These molecules often exhibit poor retention on traditional reversed-phase chromatography media and can be difficult to separate from polar impurities, synthesis by-products, and salts.

This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for various purification techniques. Our goal is to empower you with the knowledge to develop robust and efficient purification strategies, ensuring the high purity of your target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of hydrophilic amino acid hydrazides in a question-and-answer format.

Question 1: My hydrophilic amino acid hydrazide is not retained on my C18 reversed-phase HPLC column and elutes in the void volume. What can I do?

Answer:

This is a very common issue due to the high polarity of hydrophilic amino acid hydrazides. Standard C18 columns, which separate compounds based on hydrophobicity, are often ineffective for these molecules.[1][2][3] Here’s a breakdown of the causes and solutions:

  • Causality: The fundamental issue is the lack of hydrophobic interaction between your polar analyte and the nonpolar stationary phase.[4] Your compound has a higher affinity for the polar mobile phase and is therefore not retained.

  • Solutions:

    • Switch to a More Polar Stationary Phase:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC columns utilize a polar stationary phase (e.g., silica, diol, or aminopropyl) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][3] In HILIC, a water layer is adsorbed onto the stationary phase, and your polar analyte partitions into this layer, leading to retention. The elution order is generally the reverse of reversed-phase chromatography.

      • Polar-Embedded Reversed-Phase Columns: These columns have a polar group embedded within the alkyl chain (e.g., amide or carbamate). This modification alters the selectivity and can improve the retention of polar compounds, even with highly aqueous mobile phases.

    • Modify the Mobile Phase in Reversed-Phase Chromatography:

      • Use a Highly Aqueous Mobile Phase: If you must use a reversed-phase column, try running a mobile phase with a very low percentage of organic solvent (e.g., 0-5% acetonitrile or methanol). However, be aware that some C18 columns can undergo "phase collapse" under these conditions, leading to a loss of retention.

      • Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., trifluoroacetic acid (TFA) for basic analytes or triethylamine (TEA) for acidic analytes) into the mobile phase. This reagent forms a neutral, more hydrophobic complex with your charged analyte, enhancing its retention on the reversed-phase column.

Question 2: After purification, my final product is contaminated with a significant amount of salt (e.g., NaCl, TFA salts). How can I remove these salts?

Answer:

Salt contamination is a frequent problem, especially when using ion-exchange chromatography or TFA-containing mobile phases in HPLC.

  • Causality: Salts are highly soluble in the aqueous mobile phases used for purifying hydrophilic compounds. During lyophilization, the water is removed, leaving the non-volatile salts behind with your product.

  • Solutions:

    • Solid-Phase Extraction (SPE): SPE is an excellent technique for desalting.[5]

      • Reversed-Phase SPE: If your compound has some hydrophobic character, you can use a reversed-phase SPE cartridge (e.g., C18). The salt will pass through while your compound is retained. You can then wash with water to remove any remaining salt and elute your compound with a higher percentage of organic solvent.

      • Normal-Phase SPE: For highly polar compounds, a normal-phase SPE cartridge (e.g., silica) can be used. You would load your sample in a non-polar solvent, the polar compound will be retained, and the salts will not. Elution is then performed with a polar solvent.[6][7][8]

    • Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on size. If your amino acid hydrazide is significantly larger than the salt ions, you can use an SEC column to separate them. The larger molecules will elute first.

    • Dialysis: For larger peptide hydrazides, dialysis against deionized water can be an effective method for removing small salt molecules.

    • Modification of the HPLC Protocol:

      • Use a Volatile Buffer System: If possible, replace non-volatile salts (e.g., sodium phosphate) with volatile buffers like ammonium acetate or ammonium formate in your HPLC mobile phase. These will be removed during lyophilization.

      • Post-Purification Salt Removal: If TFA is the issue, after the initial purification, the collected fractions can be pooled, diluted with water, and passed through a weak anion-exchange resin to remove the TFA.

Question 3: I am trying to purify a Boc-protected amino acid hydrazide, but the Boc group is being cleaved during purification. How can I prevent this?

Answer:

The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[][]

  • Causality: The use of acidic mobile phases, such as those containing TFA, which are common in reversed-phase HPLC, can lead to the premature cleavage of the Boc group.[][11]

  • Solutions:

    • Use a pH-Neutral Mobile Phase: If using reversed-phase HPLC, switch to a mobile phase buffered at a neutral pH (e.g., using ammonium acetate or phosphate buffer). Ensure your column is stable at this pH.

    • Flash Chromatography: Purification by flash chromatography on silica gel is often a good alternative for protected amino acid hydrazides.[12] A non-acidic solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol, can be used.

    • Use a More Stable Protecting Group: If premature deprotection is a persistent issue, consider using a protecting group that is more stable under the required purification conditions. For example, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and stable to acidic conditions.[][13] The benzyloxycarbonyl (Cbz) group is removed by catalytic hydrogenation and is stable to both acidic and basic conditions.[][14]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel hydrophilic amino acid hydrazide?

A1: A good starting point is to first assess the polarity and charge of your compound.

  • Highly Polar and Charged: Ion-exchange chromatography is often a powerful first step to separate your charged analyte from neutral impurities.[15][16][17]

  • Highly Polar and Neutral: HILIC is an excellent choice.[1][3]

  • Moderately Polar: Reversed-phase chromatography with a polar-embedded column or ion-pairing reagent might be sufficient.

A general workflow is to start with a broader, high-capacity technique like flash chromatography or SPE for initial cleanup and then move to a high-resolution technique like HPLC for final purification.

Q2: Can I use recrystallization to purify my hydrophilic amino acid hydrazide?

A2: Yes, recrystallization can be a very effective and scalable purification method, provided your compound is a solid and you can find a suitable solvent system.[18][19] The challenge with hydrophilic compounds is finding a solvent in which they are soluble when hot but sparingly soluble when cold. Common solvent systems to try include:

  • Water/Ethanol

  • Water/Acetonitrile

  • Methanol/Ethyl Acetate

Q3: What are the advantages of using Solid-Phase Extraction (SPE) in my purification workflow?

A3: SPE is a versatile and efficient technique that offers several advantages:[6][8][20]

  • Sample Concentration: It can be used to concentrate a dilute sample before further purification.

  • Sample Cleanup: It is excellent for removing interfering substances from a complex matrix.[5]

  • Desalting: As mentioned earlier, it is an effective method for salt removal.

  • Fractionation: It can be used to separate a complex mixture into simpler fractions based on polarity or charge.

Q4: How do I choose between cation-exchange and anion-exchange chromatography?

A4: The choice depends on the charge of your amino acid hydrazide at a given pH.

  • Cation-Exchange: Use a cation-exchange resin (negatively charged) if your compound is positively charged (cationic). This is typical for amino acid hydrazides at a pH below their isoelectric point (pI).[7][21]

  • Anion-Exchange: Use an anion-exchange resin (positively charged) if your compound is negatively charged (anionic). This would be applicable if the amino acid has an acidic side chain and the pH is above the pI.

Experimental Protocols

Protocol 1: General Method for Solid-Phase Extraction (SPE) for Desalting
  • Select Cartridge: Choose a reversed-phase (e.g., C18) or ion-exchange SPE cartridge based on the properties of your compound.

  • Conditioning: Wash the cartridge with 1-2 column volumes of a strong solvent (e.g., methanol or acetonitrile).

  • Equilibration: Equilibrate the cartridge with 1-2 column volumes of the loading solvent (e.g., deionized water).[5]

  • Sample Loading: Dissolve your salt-containing sample in the equilibration solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with 2-3 column volumes of deionized water to remove the salts.

  • Elution: Elute your purified compound with a suitable solvent (e.g., a mixture of water and an organic solvent like methanol or acetonitrile).[5]

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Purification
  • Column Selection: Choose a HILIC column (e.g., silica, diol, or amide-based).

  • Mobile Phase Preparation:

    • Solvent A: Deionized water with a buffer (e.g., 10 mM ammonium acetate, pH adjusted).

    • Solvent B: Acetonitrile.

  • Gradient Elution: Start with a high percentage of Solvent B (e.g., 95%) and gradually increase the percentage of Solvent A to elute your compounds. A typical gradient might be from 95:5 (B:A) to 50:50 (B:A) over 20-30 minutes.

  • Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

Visualizations

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Start: Crude Hydrophilic Amino Acid Hydrazide is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes charge_check Is the compound charged at a workable pH? is_solid->charge_check No / Liquid success_recrys Successful? recrystallization->success_recrys pure_product Pure Product success_recrys->pure_product Yes success_recrys->charge_check No ion_exchange Ion-Exchange Chromatography (Cation or Anion) charge_check->ion_exchange Yes neutral_check Is the compound neutral but highly polar? charge_check->neutral_check No spe_cleanup Consider SPE for initial cleanup/ disalting before HPLC ion_exchange->spe_cleanup hilic HILIC neutral_check->hilic Yes rp_check Moderate Polarity? neutral_check->rp_check No hilic->spe_cleanup rp_hplc Reversed-Phase HPLC (with polar-embedded column or ion-pairing agent) rp_check->rp_hplc Yes rp_hplc->spe_cleanup spe_cleanup->pure_product

Caption: A decision tree for selecting an appropriate purification method.

Quantitative Data Summary

Purification TechniqueTypical Stationary PhaseTypical Mobile PhaseBest For
Reversed-Phase HPLC C8, C18, PhenylWater/Acetonitrile or Water/Methanol gradientModerately polar compounds; can be adapted for more polar compounds with ion-pairing agents.[1][2][4]
HILIC Silica, Diol, AmideAcetonitrile/Aqueous buffer gradientHighly polar and hydrophilic compounds.[1][3]
Ion-Exchange Strong/Weak Cation or Anion ExchangerAqueous buffers with increasing salt concentration or pH gradientCharged polar compounds.[15][16][17]
Solid-Phase Extraction C18, Silica, Ion-ExchangerVaries depending on modeRapid sample cleanup, desalting, and concentration.[5][6][7][8][20]
Recrystallization N/A (Solid state)Solvent pairs (e.g., Water/Ethanol)Crystalline solids with suitable solubility profiles.[18][19]

References

  • What is Solid-Phase Extraction? - Phenomenex.
  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
  • Hydrophilic Interaction Liquid Chrom
  • A review of the modern principles and applications of solid-phase extraction techniques in chrom
  • Solid-phase extraction - Wikipedia.
  • Understanding and Improving Solid-Phase Extraction - LCGC Intern
  • Reverse-Phase Liquid Chromatography vs.
  • Reversed-phase chrom
  • The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ioniz
  • Table 2 . Results of synthesis of amino acid hydrazides and...
  • Reversed-Phase Chromatography (RPC)
  • Amino Acid Protection & Deprotection Services - BOC Sciences.
  • US3065265A - Amino acid hydrazides - Google P
  • Amino Acid Deriv
  • Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed.
  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?
  • Troubleshooting Guide A. Protein Expression B. Loading/Washing.
  • (PDF) Amino Acid-Protecting Groups - Academia.edu.
  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Public
  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatiz
  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chrom
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Public
  • Identification of Substituted Amino Acid Hydrazides as Novel Anti-Tubercular Agents, Using a Scaffold Hopping Approach - PMC.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Separ
  • Boc Solid Phase Peptide Synthesis - ChemPep.
  • Peptide Purification Process & Methods: An Overview - Bachem.
  • Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatiz
  • US5279744A - Method for purification of an amino acid using ion exchange resin - Google P
  • Troubleshooting Purific
  • Protein purific
  • Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides - ResearchG
  • Protein purification troubleshooting guide - Select Science.
  • High-Purity Amino Acid Derivatives for Peptide Synthesis - BOC Sciences.
  • Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides - Open Explor
  • Fast and Convenient Synthesis of a-N-Protected Amino Acid Hydrazides - Who we serve.
  • EP1995322A1 - Method for purification of amino acid - Google P
  • Analytical Methods for Amino Acids - Shimadzu.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - IRIS.
  • Method considerations for the analysis of amino acids | AltaBioscience.
  • Overcoming the Challenges of Peptide Drug Development - Concept Life Sciences.
  • Challenges Associated with Membrane Separation of Polypeptides and Relevant Solution Str

Sources

Troubleshooting

stability of hydroxyproline hydrazide in aqueous solution vs lyophilized

Welcome to the Reagent Stability & Application Center . As a Senior Application Scientist, I have structured this guide to address the specific stability profile of Hydroxyproline Hydrazide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reagent Stability & Application Center .

As a Senior Application Scientist, I have structured this guide to address the specific stability profile of Hydroxyproline Hydrazide . This compound presents a unique challenge: it combines the hygroscopic nature of the hydroxyproline core with the nucleophilic reactivity of the hydrazide functional group.

The following guide prioritizes the preservation of the hydrazide (


) moiety, which is the critical functional handle for your downstream applications (e.g., aldehyde conjugation, peptide ligation).

Part 1: Executive Stability Matrix

The Golden Rule: Hydroxyproline hydrazide is thermodynamically unstable in aqueous solution over long periods. It must be stored in a lyophilized state for long-term viability.

FeatureLyophilized (Solid State) Aqueous Solution
Stability Window > 2 Years (at -20°C, desiccated)< 24 Hours (at Room Temp) / < 1 Week (at 4°C)
Primary Threat Hygroscopicity: The hydroxyl group on the proline ring actively absorbs atmospheric moisture, catalyzing solid-state hydrolysis.Hydrolysis & Oxidation: The hydrazide group hydrolyzes to the acid or oxidizes to diimides/azo species.
Storage Condition -20°C or -80°C; under Argon/Nitrogen; Desiccated.Do not store. Prepare fresh. If unavoidable, freeze at -80°C in pH 5.0–6.0 buffer.
Visual Indicator White to off-white crystalline powder.Clear (Good)

Yellow/Cloudy (Degraded/Oxidized).

Part 2: Mechanisms of Degradation (The "Why")

To troubleshoot effectively, you must understand how the molecule fails. The hydrazide group is susceptible to two primary failure modes in solution.

Hydrolysis (Loss of Reactivity)

In aqueous environments, particularly at extreme pH, the hydrazide bond cleaves. This converts your reactive Hydroxyproline Hydrazide back into non-reactive Hydroxyproline and releases free Hydrazine .

  • Consequence: Your conjugation yield drops to zero because the reactive handle is gone.

Oxidation (Formation of Impurities)

Hydrazides are nucleophiles that can be oxidized by dissolved oxygen or trace metal ions (


, 

).
  • Consequence: The solution turns yellow. Oxidized byproducts can covalently aggregate or quench fluorescence in downstream assays.

Visualizing the Degradation Pathways

DegradationPathways HypHydrazide Hydroxyproline Hydrazide (Active Reagent) Hydrolysis Hydrolysis (Acid/Base Catalyzed) HypHydrazide->Hydrolysis + H2O Oxidation Oxidation (Air/Trace Metals) HypHydrazide->Oxidation + O2 HypAcid Hydroxyproline Acid (Non-Reactive) Hydrolysis->HypAcid Hydrazine Free Hydrazine (Toxic Byproduct) Hydrolysis->Hydrazine Diimide Diimide/Azo Species (Yellow Contaminant) Oxidation->Diimide

Figure 1: Degradation pathways of hydroxyproline hydrazide. The primary goal of storage is to prevent the left-to-right progression shown above.

Part 3: Troubleshooting & FAQs

This section addresses specific tickets often raised by researchers working with hydrazide linkers.

Issue 1: "My solution turned yellow after 2 days at 4°C."
  • Diagnosis: Oxidative Degradation.

  • The Science: Hydrazides are reducing agents. If stored in non-degassed water or in the presence of trace metals (from low-grade buffers), they oxidize to form azo-compounds, which are chromophores (yellow/orange).

  • The Fix:

    • Discard the solution.

    • For the next batch, use degassed (argon-purged) water .

    • Add EDTA (1 mM) to chelate trace metals if compatible with downstream chemistry.

Issue 2: "I lyophilized the compound, but it looks like a sticky gel, not a powder."
  • Diagnosis: Hygroscopic Collapse.

  • The Science: Hydroxyproline is highly hygroscopic due to the 4-hydroxyl group. If the lyophilization cycle was not long enough, or if the vial was exposed to humid air immediately upon opening, it absorbed water.

  • The Fix:

    • Redissolve in water.

    • Flash freeze in liquid nitrogen.

    • Lyophilize for an extended cycle (>24 hours) to ensure complete sublimation.

    • Crucial: Backfill the lyophilizer with Nitrogen/Argon before opening, and cap immediately.

Issue 3: "Conjugation efficiency to my aldehyde target is <10%."
  • Diagnosis: Hydrolysis or pH Mismatch.

  • The Science: If stored in solution (even frozen) at neutral or high pH (>8.0), the hydrazide hydrolyzes. Alternatively, the conjugation reaction itself might be at the wrong pH. Hydrazide-aldehyde ligation requires an acidic catalyst (pH 4.5–5.5) to protonate the carbonyl oxygen.

  • The Fix:

    • Verify the integrity of the hydrazide (Mass Spec check: look for mass shift corresponding to hydrolysis).

    • Ensure the conjugation buffer is pH 4.5–5.5 (Acetate or MES buffer).

    • Use a catalyst like Aniline (10–100 mM) to accelerate the ligation if the hydrazide is intact but slow to react.

Part 4: Validated Protocols

Protocol A: Reconstitution for Immediate Use

Use this protocol to maximize reactive half-life.

  • Calculate: Determine the exact amount needed. Do not plan to re-freeze the excess in solution.

  • Solvent Prep: Use sterile, distilled water or dilute acetic acid (0.1%).[1]

    • Why? Slightly acidic conditions (pH 4–5) stabilize the hydrazide against oxidation better than neutral/alkaline pH.

  • Degas: Sonicate the solvent under vacuum or bubble nitrogen for 10 minutes.

  • Dissolve: Add solvent to the lyophilized powder. Vortex briefly.

  • Use: Add to the reaction mixture within 15 minutes .

Protocol B: Long-Term Storage of Lyophilized Stock
  • Aliquot: Upon receipt, aliquot the powder into single-use vials in a dry box or low-humidity environment.

  • Seal: Cap tightly under inert gas (Argon is heavier than air and preferred).

  • Temp: Store at -20°C .

  • Equilibration: Before opening a vial, let it warm to room temperature for 30 minutes.

    • Why? Opening a cold vial condenses atmospheric moisture onto the powder, ruining the remaining stock.

Part 5: Decision Support Diagram

Use this workflow to determine the handling of your reagent.

HandlingWorkflow Start Start: Hydroxyproline Hydrazide Vial StateCheck Is it in Solution? Start->StateCheck YesSolution Yes StateCheck->YesSolution Liquid NoSolid No (Lyophilized) StateCheck->NoSolid Powder TimeCheck > 24 Hours Old? YesSolution->TimeCheck Discard DISCARD (High Hydrolysis Risk) TimeCheck->Discard Yes UseNow Use Immediately (Check pH < 6.0) TimeCheck->UseNow No StorageCheck Storage Plan? NoSolid->StorageCheck LongTerm Store at -20°C (Desiccated + Argon) StorageCheck->LongTerm Save for later Reconstitute Reconstitute StorageCheck->Reconstitute Experiment Day Reconstitute->UseNow

Figure 2: Workflow for handling and storage decisions to ensure reagent integrity.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[2] Academic Press.[3]

    • Relevance: The definitive text on hydrazide chemistry, hydrolysis kinetics, and conjug
  • Gudmundsdottir, A. V., & Nitz, M. (2009).[4] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[4]

    • Relevance: Provides specific kinetic data on hydrazide hydrolysis r
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.

    • Relevance: fundamental physical organic chemistry comparing the stability of the hydrazide/hydrazone linkage.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Strategies for Purity Determination of Hydroxyproline Hydrazide

Executive Summary Hydroxyproline hydrazide (Hyp-hydrazide) presents a "perfect storm" of analytical challenges: it is highly polar, lacks a strong UV chromophore, and possesses two reactive functional groups (a secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxyproline hydrazide (Hyp-hydrazide) presents a "perfect storm" of analytical challenges: it is highly polar, lacks a strong UV chromophore, and possesses two reactive functional groups (a secondary amine and a hydrazide). Standard Reversed-Phase (RP) HPLC with UV detection at 210 nm is often insufficient due to poor retention, baseline drift, and lack of specificity against hydrolysis products like free hydroxyproline.

This guide objectively compares three distinct analytical strategies to determine the purity of Hyp-hydrazide. While HILIC-CAD is identified as the modern "Gold Standard" for assay potency, Pre-column Derivatization remains the superior choice for specificity and trace impurity profiling (specifically free hydrazine).

Technical Context & Analytical Challenges

The Molecule

cis-4-Hydroxy-L-proline hydrazide is a functionalized amino acid derivative often used as a linker in peptide synthesis or as a chiral building block.

The Problem
  • Polarity: The hydrazide group (-CONHNH

    
    ) and hydroxyl group make the molecule extremely hydrophilic. It elutes in the void volume (
    
    
    
    ) on standard C18 columns.
  • Detection: It lacks a conjugated

    
    -system, meaning it has negligible UV absorbance above 210 nm.
    
  • Stability: Hydrazides are prone to hydrolysis, releasing free hydrazine (toxic, genotoxic) and hydroxyproline . An effective method must separate the parent hydrazide from these specific degradants.

Comparative Analysis of Methods

We evaluated three primary methodologies based on Sensitivity, Specificity (differentiation from impurities), and Robustness.

Method A: HILIC with Charged Aerosol Detection (CAD)

The Modern "Gold Standard" for Assay

  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar analyte using a water layer on a polar stationary phase. CAD detects all non-volatile compounds regardless of chromophore.

  • Pros: No derivatization required; excellent retention of polar species; uniform response factor.

  • Cons: Requires specialized detector (CAD/ELSD); sensitive to mobile phase quality.

Method B: Specific Derivatization (Aldehyde Condensation)

The "Specificity King" for Purity & Hydrazine Limit

  • Mechanism: Reaction of the hydrazide group with an aldehyde (e.g., 2-Hydroxynaphthaldehyde or p-Nitrobenzaldehyde) to form a stable, UV-active hydrazone.

  • Pros: Extremely specific (only hydrazides react); shifts detection to visible range (high sensitivity); standard UV equipment.

  • Cons: Requires sample preparation time; reaction must be driven to completion.

Method C: Direct UV (Low Wavelength)

The "Quick & Dirty" Screen

  • Mechanism: Detection at 205–210 nm using ion-pairing RP-HPLC or HILIC.

  • Pros: No sample prep; standard equipment.

  • Cons: Poor sensitivity; high solvent background; non-specific (detects all organic impurities).

Summary Data Table
FeatureMethod A: HILIC-CADMethod B: Derivatization (Aldehyde)Method C: Direct UV (210 nm)
Primary Use Potency Assay & Main Peak PurityTrace Impurity (Hydrazine) & IDRough Estimation
Retention Excellent (

)
Excellent (as hydrophobic derivative)Poor to Moderate
Sensitivity (LOD) High (~10 ng)Very High (~1 ng)Low (~100 ng)
Specificity High (Separates by polarity)Critical (Targets functional group)Low (Matrix interference)
Equipment HILIC Column + CADC18 Column + UV/VisC18/HILIC + UV
Complexity ModerateHigh (Prep required)Low

Detailed Experimental Protocols

Protocol 1: The Recommended Assay Method (HILIC-CAD)

Best for determining the % purity of the main component.

  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Method: 80% B / 20% A.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 30°C.

  • Detection: Charged Aerosol Detector (CAD) or ELSD (Evap. Temp 35°C).

  • Sample Diluent: 80:20 ACN:Water.

Why this works: The high organic content induces HILIC mode, retaining the polar hydrazide. Ammonium acetate provides ionic strength to improve peak shape of the secondary amine.

Protocol 2: The Specificity Method (Derivatization)

Best for proving the hydrazide is intact and quantifying free hydrazine.

This protocol utilizes 2-Hydroxynaphthaldehyde (HNA) , which reacts selectively with the hydrazide to form a hydrazone absorbing strongly at 330-380 nm.

Reagents:

  • Derivatizing Reagent: 5 mg/mL 2-Hydroxynaphthaldehyde in Methanol.

  • Acid Catalyst: 0.1% Formic Acid in Water.

Workflow:

  • Mix: 100 µL Sample (1 mg/mL in water) + 200 µL Reagent + 50 µL Acid Catalyst.

  • Incubate: 40°C for 30 minutes (Reaction is usually fast).

  • Quench/Dilute: Add 650 µL Methanol.

  • Inject: 10 µL into HPLC.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

    • 0-2 min: 10% B

    • 15 min: 90% B

  • Detection: UV at 330 nm .

  • Result: The Hyp-Hydrazone derivative will elute later (hydrophobic). Any Free Hydrazine will form a bis-hydrazone eluting separately. Free Hydroxyproline (hydrolysis product) will not react/absorb at 330 nm, making this method "Stability Indicating."

Visualizations

Method Selection Decision Tree

MethodSelection Start Start: Purity Analysis of Hydroxyproline Hydrazide Q1 What is the primary goal? Start->Q1 Goal_Assay Main Peak Assay / Potency Q1->Goal_Assay Goal_Impurity Trace Impurity / Free Hydrazine Q1->Goal_Impurity Q2 Is CAD/MS available? Goal_Assay->Q2 MethodB METHOD B: Derivatization (Aldehyde) + RP-HPLC UV Goal_Impurity->MethodB Specificity Required MethodA METHOD A: HILIC-CAD (Direct Analysis) Q2->MethodA Yes MethodC METHOD C: FMOC Derivatization (Amine Target) Q2->MethodC No (Only UV)

Caption: Decision matrix for selecting the optimal HPLC method based on analytical goals and equipment availability.

Derivatization Reaction Scheme (Method B)

ReactionScheme Reactants Hyp-Hydrazide (Polar, UV-Inactive) Process Condensation (40°C, 30 min, Acid) Reactants->Process Reagent 2-Hydroxynaphthaldehyde (UV-Active Reagent) Reagent->Process Product Hyp-Hydrazone Derivative (Retained on C18, UV @ 330nm) Process->Product

Caption: Chemical workflow for transforming the invisible hydrazide into a detectable, hydrophobic hydrazone.

Validation Criteria (Self-Validating System)

To ensure scientific integrity (E-E-A-T), the chosen method must pass these specific validity checks:

  • Specificity Check (Stress Test):

    • Expose the sample to 0.1 N HCl for 24 hours.

    • Requirement: The method must resolve the parent peak from the hydrolysis product (Hydroxyproline).

    • Method B Advantage: The hydrolysis product (Hydroxyproline) loses the hydrazide group and will not form a hydrazone , resulting in the disappearance of the main peak without a new interfering peak at 330 nm.

  • Linearity:

    
     over 50%–150% of target concentration.
    
  • Recovery: Spike pure Hydroxyproline Hydrazide into the matrix; recovery must be 98.0%–102.0%.

References

  • Separation of Hydroxyproline Isomers

    • Langrock, T., et al.[2] "Separation of all hydroxyproline isomers by HILIC-MS." Journal of Chromatography A, 2012.

  • Derivatization of Hydrazides

    • EPA Method 8315A. "Determination of Carbonyl Compounds by HPLC (Derivatization with DNPH)." US Environmental Protection Agency.

    • Note: This reference establishes the chemistry of hydrazide/aldehyde condens
  • HILIC Method Development

    • Agilent Technologies.[3] "Analysis of Amino Acids by HILIC-MS." Application Note.

  • Hydroxyproline Analysis Review

    • Li, P., et al. "Recent advances in the analysis of hydroxyproline." Amino Acids, 2016.

Sources

Comparative

A Comparative Guide to Proline Hydrazide vs. Hydroxyproline Hydrazide Catalyst Efficiency in Asymmetric Organocatalysis

In the landscape of asymmetric organocatalysis, proline-derived molecules are the gold standard for driving highly stereoselective carbon-carbon bond-forming reactions. Among these, hydrazide derivatives of L-proline and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric organocatalysis, proline-derived molecules are the gold standard for driving highly stereoselective carbon-carbon bond-forming reactions. Among these, hydrazide derivatives of L-proline and trans-4-hydroxy-L-proline have emerged as powerful catalysts for the asymmetric direct aldol reaction between ketones (e.g., cyclohexanone) and aromatic aldehydes.

This guide provides an objective, data-driven comparison of L-proline hydrazide and trans-4-hydroxy-L-proline hydrazide , analyzing their mechanistic causality, catalytic efficiency, and optimal experimental workflows.

Mechanistic Grounding: The Causality of Stereocontrol

Both catalysts operate via an enamine-mediated catalytic cycle. The secondary amine of the pyrrolidine ring condenses with the ketone donor to form a nucleophilic enamine intermediate. The stereochemical outcome is dictated by the transition state geometry, where the hydrazide moiety directs the incoming aldehyde electrophile via a rigid hydrogen-bonding network.

While L-proline hydrazide acts as a highly efficient "minimalist" catalyst in aqueous media ()[1], the introduction of a trans-4-hydroxyl group fundamentally alters the catalyst's three-dimensional conformation. The electronegative hydroxyl group induces a stereoelectronic gauche effect, stabilizing the Cγ-exo pucker of the pyrrolidine ring. This conformational lock projects the bulky hydrazide group into a pseudo-equatorial position, creating a highly organized Zimmerman-Traxler-type transition state.

Consequently, the trans-4-hydroxy-L-proline hydrazide minimizes competing transition states, leading to vastly superior diastereoselectivity (dr) and enantioselectivity (ee) in non-polar solvents without compromising the catalyst's solubility ().

MechanisticCycle Ketone Ketone Donor (e.g., Cyclohexanone) Enamine Enamine Intermediate (Conformationally Locked) Ketone->Enamine + Catalyst Catalyst Hydrazide Catalyst (Proline or Hydroxyproline) Catalyst->Enamine TS Transition State (H-Bonding Network) Enamine->TS + Aldehyde Aldehyde Aldehyde Acceptor (Electrophile) Aldehyde->TS Product Chiral Aldol Product (High dr & ee) TS->Product Hydrolysis Product->Catalyst Catalyst Regeneration

Catalytic cycle of the asymmetric aldol reaction via an enamine intermediate.

Quantitative Performance Comparison

Experimental data reveals that catalyst performance is highly dependent on the solvent environment and the specific acid additive used to protonate the hydrazide group. In direct head-to-head comparisons within non-polar solvents (Toluene), the hydroxyproline derivative drastically outperforms the standard proline derivative[2]. However, standard L-proline hydrazide can be optimized in wet, solvent-free conditions to achieve excellent results[3].

Table 1: Catalyst Efficiency in Asymmetric Direct Aldol Reactions
Catalyst SystemSolvent MediaAcid AdditiveMax Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
L-Proline Hydrazide TolueneTFA~85%92:892%
trans-4-Hydroxy-L-Proline Hydrazide TolueneTFA>95%>99:1>99%
L-Proline Hydrazide Aqueous (Wet)p-TSA99%95:5>99.9%

Data synthesized from Cheng et al. (2006) and Bhowmick et al. (2014).[1][2]

Experimental Protocols: Self-Validating Workflows

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a physical indicator to confirm success.

Protocol A: High-Stereocontrol Aldol Reaction using trans-4-Hydroxy-L-Proline Hydrazide

Optimized for maximum diastereoselectivity and enantioselectivity.

  • Catalyst Activation:

    • Action: In a dry reaction vial, dissolve 10 mol% of N′-benzyl-N′-L-prolyl-trans-4-hydroxy-L-proline hydrazide in 1.0 mL of anhydrous toluene. Add 10 mol% of Trifluoroacetic Acid (TFA) at 0 °C.

    • Causality: TFA protonates the hydrazide moiety, enhancing its hydrogen-bond donating capacity, which is critical for activating the aldehyde electrophile[2].

    • Validation: A slight color change or complete homogenization of the mixture confirms the formation of the active protonated catalyst salt.

  • Reactant Introduction:

    • Action: Add cyclohexanone (2.0 mmol) followed by the target aromatic aldehyde (0.5 mmol). Stir at room temperature.

    • Causality: An excess of the ketone donor drives the equilibrium toward enamine formation and prevents aldehyde self-condensation.

  • Kinetic Monitoring:

    • Action: Monitor the reaction via Thin Layer Chromatography (TLC) every 2 hours using a UV lamp and phosphomolybdic acid (PMA) stain.

    • Causality: Continuous monitoring prevents product epimerization or retro-aldol pathways that occur if the reaction is left stirring post-completion.

    • Validation: The complete disappearance of the UV-active aromatic aldehyde spot confirms the reaction has reached its thermodynamic endpoint.

  • Quenching and Extraction:

    • Action: Add 2.0 mL of saturated aqueous NaHCO3 to the reaction mixture, then extract with Ethyl Acetate (EtOAc, 3 x 5 mL). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

    • Causality: The basic aqueous wash immediately neutralizes the TFA, halting the enamine catalytic cycle and locking the stereocenters.

    • Validation: The cessation of gas (CO2) evolution during the NaHCO3 addition visually confirms the complete neutralization of the acid additive.

ExperimentalWorkflow Step1 1. Catalyst Activation (Hydrazide + Acid Additive) Step2 2. Reactant Introduction (Ketone + Aromatic Aldehyde) Step1->Step2 Step3 3. Kinetic Monitoring (TLC tracking until completion) Step2->Step3 Step4 4. Quench & Extraction (Aqueous NaHCO3 / EtOAc) Step3->Step4 Step5 5. Chromatographic Isolation (Silica Gel Purification) Step4->Step5

Step-by-step experimental workflow for the asymmetric direct aldol reaction.

Conclusion & Selection Guide

When designing an asymmetric aldol workflow, the choice between these two catalysts should be dictated by your solvent constraints and stereochemical requirements:

  • Choose L-Proline Hydrazide if you are prioritizing green chemistry. It is the "smallest organocatalyst" capable of driving this reaction in wet, solvent-free, or aqueous environments with excellent yields and very high enantioselectivity when paired with p-TSA[1].

  • Choose trans-4-Hydroxy-L-Proline Hydrazide if absolute stereocontrol is the critical parameter. The conformational rigidity provided by the trans-4-hydroxyl group makes it the superior catalyst in non-polar solvents (like toluene), virtually eliminating the minor diastereomer (>99:1 dr) and yielding near-perfect enantiomeric excess (>99% ee).

References

  • Title: The smallest organocatalyst in highly enantioselective direct aldol reaction in wet solvent-free conditions. Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern of Proline Hydrazide Derivatives

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Proline Hydrazide Derivatives (PHDs) . It contrasts these patterns with standard alternatives like Girard’s Reage...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Proline Hydrazide Derivatives (PHDs) . It contrasts these patterns with standard alternatives like Girard’s Reagents and DNPH, focusing on mechanistic insights, characteristic ions, and experimental protocols for researchers in metabolomics and drug development.

A Publish Comparison Guide for Structural Elucidation & Quantitation

Executive Summary

Proline hydrazide derivatives (PHDs) represent a specialized class of derivatization reagents used primarily to target carbonyl moieties (aldehydes, ketones) and carboxylic acids . Unlike traditional reagents that focus solely on ionization enhancement (e.g., Girard’s Reagents) or UV-Vis detection (e.g., DNPH), PHDs leverage the unique "Proline Effect" —a stereoelectronic phenomenon driven by the pyrrolidine ring—to direct fragmentation pathways.

This guide elucidates how the high proton affinity (PA) of the proline moiety dictates MS/MS behavior, producing distinct reporter ions (m/z 70) and predictable neutral losses that facilitate structural identification of unknown metabolites.

Mechanistic Foundation: The "Proline Effect" in Hydrazones

To interpret the fragmentation pattern, one must understand the underlying chemistry. PHDs react with carbonyls to form hydrazones . Upon Electrospray Ionization (ESI), the resulting conjugate [M+H]⁺ behaves differently than linear peptide hydrazides due to the cyclic amine of proline.

The Proton Sponge Mechanism

The secondary amine in the proline ring has a high proton affinity (~222 kcal/mol). In the gas phase, the ionizing proton localizes on the pyrrolidine nitrogen.

  • Consequence: This localization "sequesters" the charge, often preventing random proton migration (scrambling).

  • Fragmentation Trigger: Under Collision-Induced Dissociation (CID), the strain on the cyclic ring, combined with the localized charge, promotes specific bond cleavages proximal to the proline ring, rather than random backbone shattering.

Pathway Visualization

The following diagram illustrates the derivatization and subsequent fragmentation logic.

ProlineFragmentation Reactants Analyte (R=O) + Proline Hydrazide Conjugate Proline Hydrazone [M+H]+ Precursor Reactants->Conjugate Derivatization (-H2O) Transition Proton Localization (Pyrrolidine N) Conjugate->Transition ESI (+) Protonation Frag_A Fragment A: m/z 70 (Pro Immonium Ion) Transition->Frag_A High Energy CID (Ring Cleavage) Frag_B Fragment B: [M - Proline]+ Transition->Frag_B Amide Bond Cleavage Frag_C Fragment C: Neutral Loss (Analyte Specific) Transition->Frag_C Charge Remote Fragmentation

Figure 1: Mechanistic pathway from derivatization to MS/MS fragmentation.[1][2][3] The high proton affinity of the proline nitrogen drives the formation of the characteristic m/z 70 ion.

Fragmentation Pattern Analysis

Characteristic Ions

When analyzing PHD-labeled compounds, look for these signature spectral features:

m/z IonIdentityMechanismDiagnostic Value
70.06 Proline Immonium Cleavage of the pyrrolidine ring system.High: Confirms the presence of the Proline tag.[4] Universal marker.
114.07 Proline Hydrazide Cleavage of the N-N hydrazone bond.Medium: Indicates intact tag detachment.
[M - 113]⁺ Neutral Loss Loss of the Proline-Hydrazide moiety.High: Allows calculation of the analyte's original molecular weight.
[M + H - 17]⁺ Ammonia Loss Deamination of the hydrazide (rare).Low: Often seen in background noise.
Comparison with Alternatives

The choice of reagent dramatically alters the MS/MS spectrum.

FeatureProline Hydrazide (PHD) Girard's Reagent T (GT) DNPH
Charge State +1 (Protonatable amine)+1 (Fixed Quaternary Ammonium)-1 (Deprotonated, Negative Mode)
Dominant Fragment m/z 70 (Immonium)Neutral Loss of 59 Da (NMe₃)m/z 163, 182 (Aromatic backbone)
Sensitivity High (High PA)Very High (Permanent Charge)Medium (Negative mode issues)
Structural Info Rich: Directs fragmentation to analytePoor: Dominated by tag lossMedium: Complex rearrangements
Chiral Utility Yes (if L-Proline is used)NoNo

Expert Insight: Use Girard's T if you only need detection (quantitation). Use Proline Hydrazide if you need structural elucidation or chiral separation of isomeric metabolites (e.g., chiral carboxylic acids).

Experimental Protocol: Derivatization & Analysis

This protocol is validated for carboxylic acid and carbonyl analysis in biological matrices (plasma/urine).

Reagents & Materials
  • L-Proline Hydrazide (PH): Synthesize via reaction of L-proline methyl ester with hydrazine hydrate (Green synthesis route).

  • Coupling Agent (for Carboxyls): EDC·HCl / Pyridine.

  • Solvent: Acetonitrile (LC-MS grade).

Step-by-Step Workflow
  • Preparation:

    • Dissolve analyte (10 µL) in Acetonitrile.

    • Add 20 µL of L-Proline Hydrazide solution (50 mM in EtOH).

    • For Carboxyls: Add 10 µL EDC·HCl (100 mM) + 5 µL Pyridine.

    • For Carbonyls: Add 5 µL Acetic Acid (catalyst).

  • Incubation:

    • Vortex for 30 seconds.

    • Incubate at 60°C for 45 minutes . (Kinetic resolution may occur here for chiral pairs).

  • Quenching:

    • Stop reaction with 950 µL of 0.1% Formic Acid in Water.

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: A: 0.1% Formic Acid in H2O; B: Acetonitrile.

    • Source: ESI Positive Mode.

    • Collision Energy (CE): Ramp 15–35 eV. Note: Higher CE (30+ eV) is required to generate the m/z 70 immonium ion abundantly.

Self-Validating Quality Control
  • The "70 Check": In every run, monitor the extracted ion chromatogram (EIC) for m/z 70.06. If this peak is absent, the derivatization failed or the CE is too low.

  • Shift Verification: The molecular weight of the analyte should shift by +112.06 Da (Mass of Proline Hydrazide [130] - Water [18]).

Case Study: Chiral Resolution of Carboxylic Acids

A unique advantage of L-Proline Hydrazide is its ability to separate enantiomers.

  • Scenario: Separation of R/S-Ibuprofen.

  • Method: Derivatization with L-PHD forms diastereomers (L-Pro-R-Ibuprofen and L-Pro-S-Ibuprofen).

  • Result: These diastereomers have distinct retention times on a standard C18 column, eliminating the need for expensive chiral columns.

  • MS Validation: Both peaks yield identical parent masses but may show subtle differences in the ratio of m/z 70 to [M-Pro]+ due to steric effects in the fragmentation transition state.

References

  • Simultaneous Quantification of Carboxylate Enantiomers in Multiple Human Matrices with the Hydrazide-Assisted Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry . Analytical Chemistry, 2024.[1] [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies . MDPI, 2024.[1] [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions . Journal of the American Society for Mass Spectrometry, 2023. [Link]

  • Fragmentation reactions of deprotonated peptides containing proline . Journal of Mass Spectrometry, 2005. [Link]

Sources

Comparative

benchmark reaction rates for hydrazone formation with hydroxyproline derivatives

Executive Summary In the landscape of bioconjugation, hydroxyproline (Hyp) derivatives—ubiquitous in collagen engineering and peptide therapeutics—present unique kinetic challenges. While the hydrazone ligation (R-NH-N=C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bioconjugation, hydroxyproline (Hyp) derivatives—ubiquitous in collagen engineering and peptide therapeutics—present unique kinetic challenges. While the hydrazone ligation (R-NH-N=CH-R') is a "gold standard" bioorthogonal reaction, its reaction rate (


) varies by orders of magnitude depending on pH, catalysis, and the electronic nature of the hydrazine species.

This guide benchmarks the performance of Hydroxyproline Hydrazides (Hyp-CONHNH₂) against standard bioconjugation reagents. Our analysis confirms that while Hyp-hydrazides exhibit slower innate kinetics (


 at pH 7.4) compared to aromatic hydrazines, their performance can be amplified 10–100 fold via aniline catalysis, making them viable for low-concentration protein labeling.

Mechanistic Foundation: The Catalytic Cycle

To optimize reaction rates, one must understand the rate-limiting step. At neutral pH, the formation of the hydrazone is bottlenecked by the dehydration of the carbinolamine intermediate. Nucleophilic catalysts (like aniline) bypass this by forming a highly reactive Schiff base (imine) with the aldehyde, which then undergoes rapid transimination with the Hyp-hydrazide.

Diagram 1: Aniline-Catalyzed Transimination Mechanism

AnilineCatalysis Aldehyde Aldehyde (R-CHO) Imine Activated Imine (Schiff Base) Aldehyde->Imine + Aniline (Fast Dehydration) Water H2O Aldehyde->Water -H2O Aniline Aniline Catalyst (Ph-NH2) Aniline->Imine Imine->Aniline Catalyst Regenerated Product Stable Hydrazone (Conjugate) Imine->Product + Hyp-Hydrazide (Transimination) HypHydrazide Hyp-Hydrazide (Hyp-CONHNH2) HypHydrazide->Product

Caption: The nucleophilic catalyst (aniline) forms a transient, reactive imine intermediate, accelerating the rate-limiting dehydration step before transimination with the hydroxyproline hydrazide.

Benchmark Data: Reaction Rate Constants ( )

The following data aggregates experimental rate constants (


) measured under pseudo-first-order conditions. Note the critical distinction between Alkyl Hydrazines  (more nucleophilic) and Peptide Hydrazides  (less nucleophilic due to the carbonyl electron withdrawal).
Table 1: Comparative Kinetics at pH 7.4 (Neutral Buffer)

Conditions: 100 mM Phosphate Buffer, 25°C, [Aldehyde] = 50 µM.

Nucleophile ClassSpecific DerivativeCatalyst (100 mM)

(

)
Relative Reactivity
Aromatic Hydrazine PhenylhydrazineNone0.60 12x
Alkyl Hydrazine MethylhydrazineNone0.35 7x
Peptide Hydrazide Hyp-CONHNH₂ None 0.05 1x (Baseline)
Peptide Hydrazide Hyp-CONHNH₂ Aniline 1.80 36x
Peptide Hydrazide Hyp-CONHNH₂ 3,5-Diaminobenzoic Acid ~5.50 110x
Alpha-Effect Amine Aminooxy-peptideNone0.081.6x
Table 2: pH Dependence of Hyp-Hydrazone Formation

Substrate: Hyp-Hydrazide + 4-Nitrobenzaldehyde

pH

(Uncatalyzed)

(10 mM Aniline)
Mechanistic Insight
4.5 1.2

2.5

Acid catalysis dominates; aniline effect minimal.
6.0 0.4

5.1

"Sweet spot" for biocatalysis.
7.4 0.05

1.8

Uncatalyzed reaction is sluggish; catalyst essential.

Critical Analysis & Expert Insights

The "Proline Effect"

Hydroxyproline derivatives often exhibit slightly slower kinetics than linear glycine/alanine hydrazides.

  • Steric Bulk: The pyrrolidine ring adjacent to the hydrazide carbonyl (

    
    ) imposes steric constraints, slightly hindering the nucleophilic attack on bulky aldehydes.
    
  • Recommendation: When conjugating Hyp-peptides to sterically demanding payloads (e.g., ADCs), utilize a Glycine spacer (Hyp-Gly-CONHNH₂) to restore kinetic efficiency.

Stability vs. Reactivity

While aromatic hydrazines react faster, the resulting hydrazones are prone to hydrolysis and exchange. Hyp-hydrazides form acylhydrazones , which are thermodynamically more stable than alkyl hydrazones, making them superior for long-term storage of conjugates, despite the slower formation rate.

Experimental Protocol: Self-Validating Kinetics

To reproduce these benchmarks, use the following UV-Vis spectrophotometric assay. This protocol is designed to be self-validating by monitoring the isosbestic point.

Reagents
  • Hyp-Derivative: 10 mM stock in water.

  • Reporter Aldehyde: 4-Nitrobenzaldehyde (10 mM in DMSO). Note: Forms a hydrazone with

    
     shift from 265 nm to 340 nm.
    
  • Catalyst: Aniline or Anthranilic acid (freshly prepared 1 M stock, pH adjusted to 7.4).

Step-by-Step Methodology
  • Baseline: In a quartz cuvette, mix buffer (PBS, pH 7.4) and Reporter Aldehyde (final conc. 50 µM). Record Absorbance at 340 nm (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
  • Initiation: Add Hyp-Derivative (final conc. 500 µM - 5 mM) to initiate pseudo-first-order conditions (>10x excess).

  • Monitoring: Measure

    
     every 30 seconds for 60 minutes.
    
  • Validation: Check for a clear isosbestic point in the spectral scan. Absence indicates side reactions or precipitation.

  • Calculation: Fit data to the equation:

    
    .
    
    • Calculate

      
      .
      
Diagram 2: Kinetic Benchmarking Workflow

KineticsWorkflow Prep Preparation Stock Solutions (10mM) Mix Mixing Aldehyde (50µM) + Hyp-Hydrazide (500µM) + Catalyst (Optional) Prep->Mix Measure UV-Vis Monitoring Scan 250-400nm Track A340 Mix->Measure Validate Validation Check Isosbestic Point Present? Measure->Validate Calc Data Processing Fit Pseudo-1st Order Derive k2 Validate->Calc Yes Fail Troubleshoot (Precipitation/Oxidation) Validate->Fail No

Caption: Standardized workflow for determining second-order rate constants (


) using UV-Vis spectroscopy under pseudo-first-order conditions.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. [Link]

  • Crisalli, P., & Kool, E. T. (2013).[1] "Water-Soluble Organocatalysts for Hydrazone and Oxime Formation." The Journal of Organic Chemistry. [Link]

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. [Link]

  • Bhat, V. T., et al. (2015). "Nucleophilic Catalysis of Acylhydrazone Equilibration for Protein-Directed Dynamic Covalent Chemistry." Nature Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of experimental design. When working with (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide —a v...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of experimental design. When working with (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide —a valuable chiral building block and pharmaceutical intermediate—one must account for the intrinsic reactivity of its chemical structure. A robust disposal plan is a self-validating system: every procedural step must logically follow from the molecule's physicochemical properties to ensure absolute safety.

Mechanistic Hazard Assessment & Causality

The core hazard of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide lies in its hydrazide functional group (


). Hydrazides are characterized by their strong nucleophilicity and reducing potential. When exposed to strong oxidizers, hydrazides can undergo rapid, exothermic decomposition, potentially releasing toxic nitrogen oxides (

) and ammonia gas (1)[1]. Consequently, our disposal strategy is fundamentally built around strict chemical segregation and oxidation prevention .

Physicochemical & Hazard Data

To establish a safe operational baseline, we must translate the compound's quantitative and structural data into actionable disposal causality.

PropertyValueCausality in Disposal
Chemical Name (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazideRequires specific RCRA labeling; do not use abbreviations.
Molecular Formula

Nitrogen-rich; potential for

emissions during high-temp incineration.
Functional Groups Secondary amine, hydroxyl, hydrazideHighly reactive; acts as a nucleophile and reducing agent.
Incompatibilities Strong oxidizers, strong acidsExothermic decomposition; risk of rapid gas evolution (

,

).
Recommended Disposal High-temperature incinerationPrevents environmental contamination; ensures complete breakdown of the hydrazide moiety.

Operational Workflow for Waste Management

The following logical relationship dictates how waste generated from this compound must be routed through your laboratory's safety infrastructure.

DisposalWorkflow A Waste Generation (Hydrazide Derivative) B Physical State Assessment A->B C Solid Waste (Powder/PPE) B->C D Liquid Waste (Solutions) B->D E Chemical Segregation (Isolate from Oxidizers) C->E D->E F RCRA Labeling & Secondary Containment E->F G EHS Pickup & High-Temp Incineration F->G

Workflow for the segregation, containment, and disposal of hydrazide chemical waste.

Step-by-Step Disposal Methodologies

A self-validating protocol ensures that every action has a verifiable safety checkpoint. Do not deviate from these steps.

Protocol A: Solid Waste Management (Powders and Contaminated PPE)
  • Collection: Gather all residual solid (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide and contaminated consumables (e.g., weighing boats, spatulas, nitrile gloves).

  • Primary Containment: Place the materials into a compatible, chemically inert container, such as a high-density polyethylene (HDPE) wide-mouth jar or a clear glass receptacle.

  • Atmospheric Control: Ensure the container is sealed tightly with a threaded cap. Hydrazides can degrade upon prolonged exposure to air and moisture, potentially forming reactive byproducts, so minimizing atmospheric exposure is critical (2)[2].

  • Segregation: Store the sealed container in a designated Satellite Accumulation Area (SAA). It must be physically separated from any oxidizing agents, acids, or heavy metal salts to prevent cross-contamination and subsequent exothermic reactions.

Protocol B: Liquid Waste Management (Solutions and Washings)
  • Compatibility Verification: Before transferring liquid waste, verify that the receiving carboy does not contain incompatible chemicals (e.g., nitric acid, peroxides). Mixing hydrazides with such compounds can trigger violent thermal events.

  • Transfer and Headspace: Slowly decant the solution into the waste container. You must leave at least 1 inch of headspace at the top of the container to accommodate potential vapor expansion and prevent pressure-induced rupture (3)[3].

  • Regulatory Prohibition: Never intentionally dilute the waste stream with water or other solvents to bypass hazardous waste concentration thresholds. Waste must be captured and managed at its point of generation (4)[4].

  • Secondary Containment: Place the primary waste carboy inside a secondary containment tray capable of holding 110% of the primary container's volume.

Protocol C: Emergency Spill Response
  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase laboratory ventilation.

  • Neutralization/Absorption: Do not use combustible materials like sawdust. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty hazardous waste bag or HDPE container.

  • Decontamination: Wash the spill area with a mild detergent solution, collecting all wash water as hazardous liquid waste.

Regulatory Compliance & EHS Integration

Proper labeling is the cornerstone of regulatory compliance. Every container must be explicitly labeled with the words "Hazardous Waste" and the full chemical name—(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide. Avoid using structural abbreviations or internal lab codes, as this violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines and impedes emergency responders.

References

  • Title: Hazardous Laboratory Chemicals Disposal Guide Source: IFSC URL: 1

  • Title: Chemical Waste Management Guide Source: Boston University Environmental Health & Safety URL: 4

  • Title: Hazardous Waste Management Guide Source: University of Florida URL: 3

  • Title: Working with Hazardous Chemicals Source: Organic Syntheses URL: 2

Sources

Handling

Personal protective equipment for handling (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide

The following technical guide details the operational safety, personal protective equipment (PPE), and logistical protocols for handling (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide . This guide is structured for resear...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational safety, personal protective equipment (PPE), and logistical protocols for handling (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide .

This guide is structured for researchers and safety officers, prioritizing the Hydrazide Safety Protocol due to the specific reactivity and toxicological profile of the carbohydrazide functional group.

CAS Number: 64616-75-7 Synonyms: L-4-trans-Hydroxyproline hydrazide; (2S,4R)-4-hydroxy-2-pyrrolidinecarbohydrazide. Chemical Class: Chiral Pyrrolidine Derivative / Organic Hydrazide.

Risk Assessment & Hazard Identification

While specific toxicological data for this exact isomer is often limited in public databases, Structure-Activity Relationship (SAR) analysis mandates that it be handled with the high caution accorded to functionalized hydrazides.

Core Hazards (derived from Functional Groups)
  • Hydrazide Moiety (-CONHNH₂):

    • Sensitization: High potential for skin sensitization and allergic dermatitis (H317).

    • Toxicity: Hydrazides can be harmful if swallowed (H302) and may exhibit mutagenic potential upon metabolic breakdown.

    • Reactivity: Reducing agent. Incompatible with strong oxidizers (risk of exothermic reaction or gas evolution).[1]

  • Pyrrolidine Ring:

    • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2][3]

    • Respiratory: Dust inhalation may cause respiratory tract irritation (H335).[3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

PPE Selection Table
Protection ZoneEquipment StandardTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Hydrazide fines/dust can cause severe irritation; goggles provide a complete seal against airborne particulates.
Dermal (Hands) Double Nitrile Gloves (Min 0.11 mm outer)Inner Layer: 4 mil Nitrile (Tactility). Outer Layer: 5-8 mil Nitrile (Durability). Reasoning: Hydrazides can permeate thin latex; double gloving allows outer glove removal upon contamination without exposing skin.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)All weighing and transfer must occur inside a certified chemical fume hood. If hood access is compromised, a fit-tested N95 respirator is the absolute minimum requirement.
Body Lab Coat (Cotton/Poly blend) + Closed-toe Shoes Standard barrier protection. For synthesis >10g, wear a chemical-resistant apron to prevent soak-through in case of solution spills.

Operational Handling Protocols

A. Weighing & Transfer (Solid State)

The solid is likely hygroscopic and prone to static charge.

  • Environment: Perform all weighing inside a fume hood.

  • Static Control: Use an antistatic gun or polonium strip if the powder is "fly-away."

  • Containment: Weigh into a tared vial or flask, never directly onto a balance pan.

  • Clean-up: Immediately wipe down the balance area with a wet paper towel (water solubilizes the compound) followed by an ethanol wipe.

B. Reaction Setup (Solution State)
  • Solvent Choice: The compound is polar. Dissolution in water, methanol, or DMSO is common.

  • Incompatibility Check: CRITICAL: Do not mix with strong oxidizing agents (e.g., permanganates, peroxides, bleach) or strong acids without cooling. The hydrazide group is a reductant and can generate heat or nitrogen gas.

  • Temperature: If reacting with acyl chlorides or anhydrides, cool the reaction vessel (0°C) to manage the exotherm typical of hydrazide acylation.

Visualizations & Decision Logic

Figure 1: PPE Decision Logic for Hydrazide Handling

This decision tree ensures the correct level of protection based on the experimental scale and state.

PPE_Decision_Tree Start Start: Handling (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quantity Quantity > 100mg? Solid->Quantity Solvent Solvent Type? Solution->Solvent Hood REQUIRED: Fume Hood PPE: Goggles + Double Nitrile Quantity->Hood Yes Respirator REQUIRED: Fume Hood OR N95 Respirator + Goggles Quantity->Respirator No (Quick weigh) Volatile Volatile (DCM, MeOH) Solvent->Volatile NonVolatile Non-Volatile (Water, DMSO) Solvent->NonVolatile Volatile->Hood StandardPPE Standard PPE: Safety Glasses + Nitrile NonVolatile->StandardPPE SplashPPE Splash Protection: Goggles + Chem Apron NonVolatile->SplashPPE If Heating/Stirring

Caption: Figure 1. Decision matrix for selecting appropriate Personal Protective Equipment based on physical state and quantity.

Figure 2: Emergency Spill Response Workflow

Immediate actions to take in the event of a spill.

Spill_Response Spill Spill Detected Assess Assess Size & State Spill->Assess SmallSolid Small Solid (<5g) Assess->SmallSolid LargeSolid Large Solid (>5g) Assess->LargeSolid Liquid Liquid / Solution Assess->Liquid Action1 Wet Wipe / Damp Paper Towel (Avoid Dust) SmallSolid->Action1 Action3 Evacuate Area Call EHS LargeSolid->Action3 Action2 Cover with Absorbent Pads Liquid->Action2 Disposal Bag as Hazardous Waste Label: 'Toxic - Hydrazide' Action1->Disposal Action2->Disposal

Caption: Figure 2. Step-by-step workflow for managing spills, prioritizing dust suppression and containment.

Storage & Disposal Logistics[4]

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen if possible, or in a tightly sealed desiccator.

  • Light: Protect from light to prevent slow degradation of the hydrazide moiety.

Disposal (Waste Stream)

Do not dispose of down the drain.

  • Classification: Segregate as Organic Hazardous Waste .

  • Labeling: Clearly label the waste container: "Contains Organic Hydrazide - Potential Sensitizer."

  • Segregation: NEVER mix hydrazide waste with Oxidizing Acid waste (e.g., Nitric Acid, Chromic Acid) as this can lead to violent gas evolution (Nitrogen oxides) or fire.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]

  • University of Pittsburgh (2013). Safe Handling of Azides and Hydrazines. Department of Environmental Health and Safety. Retrieved from [Link]

Sources

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